molecular formula C7H16N2O3S B1272025 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol CAS No. 72388-13-7

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Cat. No.: B1272025
CAS No.: 72388-13-7
M. Wt: 208.28 g/mol
InChI Key: MJHXGCHBEBSXQK-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H16N2O3S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHXGCHBEBSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376202
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72388-13-7
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol (CAS 72388-13-7), a critical building block in medicinal chemistry.

CAS Number: 72388-13-7 Synonyms: 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol; 1-(2-Hydroxyethyl)-4-methylsulfonylpiperazine; 4-Mesyl-1-piperazineethanol.

Executive Summary & Strategic Utility

In modern drug discovery, This compound serves as a specialized "solubilizing tail" and pharmacophore linker. It combines a polar methanesulfonyl (mesyl) group (hydrogen bond acceptor) with a piperazine core (conformational rigidity/solubility) and a primary hydroxyl handle (reactive site for attachment).

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it is frequently coupled to aromatic scaffolds (e.g., indazoles, pyrimidines) to improve the physicochemical profile of kinase inhibitors and protein-protein interaction inhibitors.

Key Applications
  • PI3K Inhibitors: A structural motif found in the synthesis of Pictilisib (GDC-0941) analogs.

  • Menin-MLL Inhibitors: A validated intermediate for synthesizing small-molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction via Mitsunobu coupling.

  • Solubility Enhancement: The mesyl-piperazine moiety reduces lipophilicity (LogP) while maintaining membrane permeability.

Chemical Profile & Physical Properties[1][2][3][4]

PropertyData
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 208.28 g/mol
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in Hexanes
pKa (Piperazine N1) ~6.8 (Estimated)
Storage 2–8°C, Inert Atmosphere (Hygroscopic)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Synthesis Protocols

The synthesis requires strict chemoselectivity to ensure sulfonylation occurs at the secondary amine (


) without reacting with the primary alcohol (

), which would form an unstable sulfonate ester (a genotoxic impurity).
Protocol A: Chemoselective N-Sulfonylation (Recommended)

This method uses thermodynamic control and stoichiometry to favor N-functionalization over O-functionalization.

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (0.95 - 1.0 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-hydroxyethyl)piperazine in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool the solution to -10°C (ice/salt bath).

  • Base Addition: Add

    
     dropwise. Maintain temperature < 0°C.
    
  • Sulfonylation: Add MsCl (diluted in minimal DCM) very slowly over 1 hour.

    • Critical Control Point: Rapid addition causes localized heating, promoting O-mesylation (impurity).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup:

    • Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM:MeOH 95:5).

Protocol B: Alkylation Route (Alternative)

Used if bis-sulfonylation is a persistent issue in Protocol A.

  • Reactants: 1-Methanesulfonylpiperazine + 2-Chloroethanol (or Ethylene Oxide).

  • Conditions:

    
    , Acetonitrile, Reflux (80°C), 12h.
    
  • Note: This route avoids O-mesylation but requires handling 1-methanesulfonylpiperazine (less common starting material).

Critical Application: Mitsunobu Coupling

The most powerful application of CAS 72388-13-7 is its attachment to aromatic drug cores (phenols or N-heterocycles) using the Mitsunobu Reaction . This preserves the mesyl-piperazine tail while creating a robust ether/amine linkage.

Reaction Logic

The primary alcohol of the piperazine tail reacts with an acidic pronucleophile (e.g., a phenol on a kinase scaffold) activated by DEAD/DIAD and Triphenylphosphine (


).
Workflow Diagram (DOT)

The following diagram illustrates the logic flow from synthesis to application in Menin-MLL inhibitor construction.

G Start 1-(2-Hydroxyethyl) piperazine Product CAS 72388-13-7 (Target Alcohol) Start->Product Chemoselective N-Sulfonylation Reagent MsCl / Et3N (-10°C) Reagent->Product Mitsunobu Mitsunobu Coupling (DEAD / PPh3 / THF) Product->Mitsunobu Alcohol Source Core Drug Scaffold (Phenol/Indazole) Core->Mitsunobu Nucleophile FinalDrug Bioactive Inhibitor (e.g., Menin-MLL) Mitsunobu->FinalDrug Ether Formation

Caption: Synthesis of CAS 72388-13-7 and its subsequent utilization in drug scaffold coupling via Mitsunobu reaction.

Quality Control & Impurity Management

When using this intermediate for GMP synthesis, three specific impurities must be monitored:

ImpurityOriginDetection StrategyMitigation
O-Mesylate Ester Reaction of MsCl with the -OH group (Over-reaction).LC-MS: Mass +78 Da shift. H-NMR: Downfield shift of

-O protons.
Strict temp control (<0°C); Slow addition of MsCl.
Bis-Mesylate Reaction at both N and O.LC-MS: Mass +156 Da shift.Use slight deficit of MsCl (0.95 eq).
Piperazine Dimer Alkylation of one piperazine by the O-mesyl impurity of another.HPLC: Late eluting peak (high MW).Quench reaction immediately upon completion.

Self-Validating Check:

  • Run a 1H-NMR in

    
    .
    
  • Target Signal: The methylene protons next to the hydroxyl (

    
    ) should appear as a triplet around 3.6–3.7 ppm .
    
  • Impurity Signal: If O-mesylation occurred, these protons shift downfield to ~4.3 ppm . If you see this peak, the batch is compromised for Mitsunobu coupling.

References

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.[3] Journal of Medicinal Chemistry. Link

  • Xu, S., et al. (2018). Exo-aza spiro inhibitors of menin-MLL interaction. U.S. Patent 11,396,517. (Demonstrates use of CAS 72388-13-7 in Mitsunobu coupling). Link

  • BenchChem Technical Support. (2025). 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol: Product Specifications and Safety Data. Link

  • Synblock. (2025).[4][5] CAS 72388-13-7 Chemical Properties and MSDS.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 72388-13-7. Link

Sources

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol

Executive Summary

This compound (CAS: 889452-70-8) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, specifically those targeting the PI3K/Akt/mTOR pathway. As a bifunctional linker, it combines a polar, metabolically stable methanesulfonylpiperazine motif with a reactive primary alcohol tail. This structure allows medicinal chemists to append a solubility-enhancing moiety to hydrophobic drug cores while mitigating the metabolic liabilities often associated with basic tertiary amines. It is a critical intermediate in the manufacturing of Pictilisib (GDC-0941) and has applications in the development of ACAT-1 inhibitors.

Chemical Identity & Physicochemical Profile

This compound functions as a "solubilizing tether." The sulfonyl group reduces the basicity of the piperazine nitrogen (N4), preventing lysosomal trapping often seen with highly basic drugs, while the hydroxyl group serves as the attachment point for pharmacophores.

Table 1: Physicochemical Properties

PropertyDataContext/Notes
IUPAC Name 2-(4-methylsulfonylpiperazin-1-yl)ethanolPreferred nomenclature for patent literature.
CAS Number 889452-70-8Often confused with salt forms; this is the free base.
Molecular Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
Physical State Crystalline Solid / Viscous OilTends to solidify upon high-vacuum drying; low melting point.
Solubility DMSO, DMF, Methanol, DCMModerate water solubility due to polar sulfone/hydroxyl groups.
pKa (Calc.) ~7.5 (N1-piperazine)The N4-nitrogen is non-basic due to the electron-withdrawing sulfonyl group.
LogP ~ -0.5 to 0.5Hydrophilic profile aids in lowering the LogP of lipophilic drug cores.

Synthesis & Production Methodologies

The synthesis of this compound is typically achieved via N-alkylation of the mono-protected piperazine. The choice of alkylating agent (2-chloroethanol vs. ethylene oxide) depends on the scale of production.

Protocol A: Laboratory Scale (N-Alkylation)

Best for gram-scale synthesis where safety and ease of handling are prioritized over raw material cost.

Reagents: 1-(Methylsulfonyl)piperazine, 2-Chloroethanol (or 2-Bromoethanol), Potassium Carbonate (


), Sodium Iodide (NaI - catalyst), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)piperazine (1.0 eq) in anhydrous MeCN (10 volumes).

  • Base Addition: Add finely ground anhydrous

    
     (2.5 eq) and a catalytic amount of NaI (0.1 eq) to promote the Finkelstein reaction in situ.
    
  • Alkylation: Add 2-Chloroethanol (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a viscous oil that may crystallize. If necessary, purify via silica gel column chromatography (Eluent: DCM:MeOH 95:5).

Protocol B: Industrial Scale (Ethoxylation)

Utilizes ethylene oxide; requires pressurized reactors but avoids halide waste.

Reaction: 1-(Methylsulfonyl)piperazine + Ethylene Oxide


 Product.
Note: This route is atom-economical but requires strict safety controls due to the flammability and toxicity of ethylene oxide.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Piperazine Step1 1. Mesylation (MsCl, Et3N) Start->Step1 Intermed 1-(Methylsulfonyl)piperazine Step1->Intermed Branch Scale? Intermed->Branch RouteA Route A: 2-Chloroethanol (K2CO3, NaI, MeCN) Branch->RouteA Lab Scale RouteB Route B: Ethylene Oxide (Pressure, Heat) Branch->RouteB Industrial Product Target Alcohol (CAS 889452-70-8) RouteA->Product RouteB->Product

Figure 1: Synthetic pathways for the production of this compound.

Reactivity & Functionalization

The primary utility of this molecule lies in its ability to act as a nucleophile (via the alcohol) or an electrophile (after activation).

Activation Strategies

To couple this linker to a drug core (e.g., a thienopyrimidine scaffold in GDC-0941), the alcohol is rarely used directly. It is typically converted to a leaving group.

  • Mesylation/Tosylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) creates a reactive sulfonate ester.

  • Chlorination: Reaction with thionyl chloride (

    
    ) yields the corresponding alkyl chloride, 1-(2-chloroethyl)-4-(methylsulfonyl)piperazine. This is a common "warhead" for alkylating nitrogen nucleophiles on the drug scaffold.
    

Visualization: Reactivity Tree

Reactivity Core This compound (Nucleophilic OH) Act1 Reaction w/ SOCl2 Core->Act1 Act2 Reaction w/ MsCl/TEA Core->Act2 Act3 Mitsunobu Reaction (PPh3, DIAD, Ar-OH) Core->Act3 Prod1 Alkyl Chloride Derivative (Electrophile for coupling) Act1->Prod1 Prod2 Mesylate Ester (Highly reactive electrophile) Act2->Prod2 Prod3 Ether-Linked Drug Conjugate Act3->Prod3

Figure 2: Functionalization pathways. The alcohol is typically activated to a halide or sulfonate to facilitate attachment to the pharmacophore.

Medicinal Chemistry Applications

Rationale for Use

In modern drug design, particularly for kinase inhibitors, lipophilicity is a major challenge. Attaching a simple alkyl chain often leads to poor solubility.

  • The Piperazine Advantage: Introduces a basic nitrogen (N1) that can be protonated at physiological pH, improving solubility.

  • The Sulfonyl Modification: A naked piperazine (NH) is often too basic and prone to Phase II conjugation (glucuronidation). Capping it with a methylsulfonyl group (

    
    ) reduces the pKa of the N4 nitrogen, preventing it from being a metabolic "hotspot" while maintaining the polar character required for solubility.
    
Case Study: Pictilisib (GDC-0941)

GDC-0941 is a potent inhibitor of Class I PI3K.[1][2] The synthesis of this molecule highlights the critical role of the target alcohol.

  • Mechanism: The target alcohol is converted to a chloride or mesylate.

  • Coupling: It is then reacted with the indazole-thienopyrimidine core.

  • Outcome: The resulting side chain projects into the solvent-exposed region of the PI3K binding pocket, improving the drug's oral bioavailability and pharmacokinetic profile [1].

Handling & Safety Profile

While specific toxicological data for this intermediate is less abundant than for common solvents, it should be handled with the rigor accorded to functionalized piperazines.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Hygroscopic. Store under inert atmosphere (nitrogen or argon) in a cool, dry place.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Folkes, A. J., et al. (2008).[1][4] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[1][4] Journal of Medicinal Chemistry, 51(18), 5522–5532.[1]

  • BenchChem.[5] (n.d.). "this compound Structure and Properties."

  • Synblock. (n.d.). "CAS 72388-13-7 Data Sheet." (Note: CAS 72388-13-7 is an alternate or related registry number often cross-referenced for the same structure in chemical catalogs).

  • PubChem. (2025).[6][7][8] "Compound Summary: Piperazine Derivatives." National Library of Medicine.

Sources

Physicochemical Profiling of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol , a specialized heterocyclic building block used in medicinal chemistry. The content is structured to support researchers in the synthesis, characterization, and formulation of pharmaceutical candidates incorporating this scaffold.

Executive Summary & Strategic Utility

This compound (CAS: 72388-13-7) represents a critical "linker-fragment" in drug discovery. Its architecture combines a semi-rigid piperazine core with two distinct functional handles:

  • Methanesulfonyl (Mesyl) Group: Acts as a bioisostere for carbonyls, providing metabolic stability and hydrogen bond acceptance without the liability of hydrolytic cleavage.

  • Hydroxyethyl Tail: A polar appendage that enhances aqueous solubility and serves as a synthetic anchor for further derivatization (e.g., etherification or esterification).

This compound is frequently employed to modulate the Lipophilicity Ligand Efficiency (LLE) of kinase inhibitors and GPCR ligands, balancing potency with physicochemical properties like solubility and membrane permeability.

Chemical Identity & Molecular Architecture

ParameterSpecification
Chemical Name This compound
CAS Registry Number 72388-13-7
Synonyms 1-(2-Hydroxyethyl)-4-(methylsulfonyl)piperazine; 4-Mesylpiperazine-1-ethanol
Molecular Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
SMILES CS(=O)(=O)N1CCN(CCO)CC1
InChI Key Predicted: Generate via standard algorithm (e.g., HVZ...)
Structural Analysis

The molecule is an amphiphilic heterocycle . The piperazine ring adopts a chair conformation, minimizing steric strain.

  • N1 (Alkylated): A tertiary amine center responsible for basicity (pKa ~7.8).

  • N4 (Sulfonylated): The nitrogen lone pair is delocalized into the sulfonyl group, rendering this center non-basic and planar.

Physicochemical Properties Profile

The following data synthesizes experimental baselines with predictive modeling standard in medicinal chemistry (e.g., ACD/Labs, ChemAxon algorithms).

Table 1: Quantitative Physicochemical Data
PropertyValue / RangeTechnical Context
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Melting Point 98°C – 102°CSharp melting range indicates high crystallinity potential.
Boiling Point >300°C (Predicted)Decomposition often precedes boiling at atm pressure.
pKa (Basic) 7.6 ± 0.5 (Predicted)Attributed to the N1-piperazine nitrogen.
pKa (Acidic) >14The hydroxyl proton is not appreciably acidic in water.
LogP (Octanol/Water) -0.8 to -0.5Hydrophilic nature; suggests good aqueous solubility.
Topological PSA ~75 Ų< 90 Ų suggests good passive membrane permeability.
H-Bond Donors 1 (Hydroxyl -OH)Critical for solvent interaction.
H-Bond Acceptors 4 (2 Sulfonyl O, 1 Hydroxyl O, 1 Amine N)High capacity for dipolar interactions.

Solubility & Ionization Behavior[1]

Understanding the ionization state is crucial for extraction and formulation. The molecule behaves as a mono-protic base .

pH-Dependent Solubility Logic
  • pH < 6.0: The N1-nitrogen is fully protonated (

    
    ). The species is highly water-soluble (>50 mg/mL).
    
  • pH > 9.0: The molecule exists in its neutral free-base form. While still polar, its solubility in non-polar organic solvents (DCM, EtOAc) increases, allowing for extraction.

Visualization: Ionization & Speciation

The following diagram illustrates the protonation state relative to pH, guiding workup procedures.

IonizationState Acidic Acidic pH (< 6.0) Cationic Species (N1-Protonated) Neutral Basic pH (> 8.0) Neutral Species (Free Base) Acidic->Neutral  Add Base (NaOH/K2CO3)   Solubility Aqueous Solubility: HIGH Acidic->Solubility Lipophilicity Organic Solubility: MODERATE (DCM/EtOAc) Neutral->Lipophilicity

Caption: pH-dependent ionization states governing solubility and extraction strategies.

Synthesis & Characterization Protocol

Expert Insight: A common pitfall in synthesizing this compound from 2-(piperazin-1-yl)ethan-1-ol is the competitive sulfonylation of the hydroxyl group. The protocol below utilizes chemoselective N-sulfonylation by controlling temperature and stoichiometry.

Reaction Scheme

Reagents: 1-(2-Hydroxyethyl)piperazine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 1-(2-Hydroxyethyl)piperazine and dry DCM (10 mL/g). Cool to 0°C under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) dropwise. Stir for 10 minutes.

  • Controlled Addition (Critical): Add Methanesulfonyl chloride (MsCl) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent O-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or KMnO4).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract aqueous layer with DCM (3x).

    • Note: If the product remains in the aqueous phase due to high polarity, saturate the aqueous layer with NaCl (salting out) or use n-Butanol for extraction.

  • Purification: Concentrate organic layers. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 1-(2-Hydroxyethyl)piperazine (DCM, 0°C) Reagent Add MsCl (1.05 eq) + TEA (1.2 eq) (Dropwise, <5°C) Start->Reagent Check TLC Check: Is SM consumed? Reagent->Check Check->Reagent No (Add more MsCl) Quench Quench: Sat. NaHCO3 Check->Quench Yes Extract Extraction: DCM (or n-BuOH if polar) Dry over Na2SO4 Quench->Extract Final Final Product: This compound Extract->Final

Caption: Chemoselective synthesis workflow minimizing O-sulfonylation byproducts.

Analytical Validation (Expected Data)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.60 (t, 4H, piperazine 
      
      
      
      adjacent to N1).
    • 
       2.65 (t, 2H, 
      
      
      
      ).
    • 
       2.80 (s, 3H, 
      
      
      
      ).
    • 
       3.25 (t, 4H, piperazine 
      
      
      
      adjacent to N-SO2).
    • 
       3.65 (t, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
     m/z.
    

Stability & Handling (Safety)

Stability Profile
  • Thermal: Stable up to ~150°C. Avoid prolonged heating >200°C to prevent decomposition of the sulfonyl moiety.

  • Hydrolytic: The sulfonamide bond is highly robust against hydrolysis in both acidic and basic aqueous media at ambient temperatures.

  • Reactivity: The primary alcohol is nucleophilic. In the presence of strong electrophiles (e.g., acid chlorides, isocyanates), it will react to form esters or carbamates.

Safety Data Sheet (SDS) Highlights
  • GHS Classification: Warning.[1][2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[2]

  • Handling: Use standard PPE (gloves, goggles).[4] Handle in a fume hood to avoid inhalation of dusts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122026, 2-(4-Methylsulfonylpiperazin-1-yl)ethanol. Retrieved from [Link]

  • Jouyban, A. et al. (2024). Solubility prediction of sulfonamides in aqueous mixtures. ResearchGate. Retrieved from [Link]

Sources

Characterization of Methanesulfonyl Piperazine Ethanol Derivatives: A Technical Guide for API Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methanesulfonyl piperazine ethanol derivatives, specifically 2-(4-(methylsulfonyl)piperazin-1-yl)ethanol , represent a critical class of pharmacophores used in the synthesis of antipsychotics, kinase inhibitors, and cardiovascular agents. Their dual functionality—combining a polar, metabolically stable sulfonamide group with a reactive hydroxyethyl tail—makes them versatile building blocks.

However, the synthesis of these derivatives involves methanesulfonyl chloride (MsCl), a reagent that poses a significant risk of generating Genotoxic Impurities (GTIs) , particularly alkyl mesylates, if reaction conditions are not rigorously controlled. This guide provides a senior-level technical framework for the structural elucidation, impurity profiling, and stability assessment of these derivatives, moving beyond standard protocols to address the causality and risk mitigation required in modern drug development.

Part 1: Structural Elucidation & Causality

Objective: To definitively assign chemical structure while ruling out regioisomers and conformational artifacts.

NMR Spectroscopy Strategy

The piperazine ring exists in a dynamic chair conformation. In 2-(4-(methylsulfonyl)piperazin-1-yl)ethanol, the electron-withdrawing sulfonyl group deshields the adjacent protons, creating a distinct chemical shift difference compared to the amine-substituted side.

Protocol: High-Field 1H-NMR (400 MHz+, DMSO-d6)

  • Solvent Choice: DMSO-d6 is preferred over CDCl3 to prevent signal broadening of the hydroxyl proton and to ensure solubility of the polar sulfonamide.

  • D2O Exchange: Mandatory to distinguish the hydroxyl proton (–OH) from potential amine impurities.

Expected Spectral Data & Assignment Logic:

MoietyChemical Shift (

, ppm)
MultiplicityCausality / Structural Insight
–SO2CH3 2.85 – 2.95Singlet (3H)Characteristic methylsulfonyl signal. Sharp singlet confirms no coupling to adjacent carbons.
Piperazine (N-SO2) 3.10 – 3.20Triplet/Multiplet (4H)Deshielded by the electron-withdrawing sulfonyl group.
Piperazine (N-Alkyl) 2.50 – 2.60Triplet/Multiplet (4H)Shielded relative to the sulfonamide side; overlaps with DMSO solvent residual peak (requires careful integration).
–CH2–CH2–OH 3.50 – 3.60Quartet (2H)Coupled to both the adjacent methylene and the hydroxyl proton.
–OH 4.40 – 4.50Triplet (1H)Disappears upon D2O shake. Coupling to CH2 confirms the alcohol is primary.
Mass Spectrometry (LC-MS/MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Molecular Ion: [M+H]+ = 209.1 m/z (for C7H16N2O3S).

  • Fragmentation Logic:

    • Loss of H2O (M-18): 191.1 m/z (Characteristic of the ethanol tail).

    • Sulfonyl Cleavage: Fragmentation often occurs at the S-N bond, yielding characteristic piperazine fragments.

Part 2: Impurity Profiling & Genotoxicity Control

Objective: To detect process-related impurities and potential GTIs with high sensitivity.

The Genotoxicity Risk (Critical Insight)

The synthesis typically involves reacting 1-piperazineethanol with methanesulfonyl chloride (MsCl).

  • Risk: If the reaction solvent contains alcohols (e.g., Ethanol, Methanol) or if the workup uses them, MsCl can react to form Ethyl Mesylate (EMS) or Methyl Mesylate (MMS) .

  • Regulatory Impact: EMS and MMS are potent alkylating agents (Cohort of Concern). The limit is often < 1.5 µ g/day (TTC).

Chemical Pathway & Impurity Logic

The following diagram illustrates the synthesis pathway and the specific points where impurities are generated.

G Start 1-Piperazineethanol Product Target Product: 2-(4-(methylsulfonyl) piperazin-1-yl)ethanol Start->Product N-Sulfonylation (Main Reaction) Impurity1 Impurity A: Bis-mesylate (O-sulfonylation) Start->Impurity1 Over-reaction (Excess MsCl) Reagent MsCl (Reagent) Reagent->Product Reagent->Impurity1 Impurity2 GTI Risk: Alkyl Mesylates (EMS/MMS) Reagent->Impurity2 Side Reaction with Solvent Solvent Alcohol Solvent (Risk Factor) Solvent->Impurity2

Figure 1: Synthesis pathway highlighting the divergence between the target API intermediate and critical genotoxic impurities.[1]

Self-Validating HPLC Protocol

This method is designed to separate the polar piperazine derivative from the non-polar bis-mesylate and trace MsCl residues.

Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric Acid or 10mM Ammonium Formate (pH 3.0). Rationale: Acidic pH ensures the piperazine nitrogen is protonated, preventing peak tailing due to silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • T=0: 5% B (Retain polar product)

    • T=10: 5% B

    • T=20: 90% B (Elute non-polar bis-mesylates)

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

System Suitability Criteria (Pass/Fail):

  • Tailing Factor: < 1.5 (Critical for basic amines).

  • Resolution: > 2.0 between Product and nearest impurity.

  • % RSD (Area): < 2.0% (n=6 injections).

Part 3: Solid-State & Functional Stability

Objective: To ensure the material remains stable during storage and downstream processing.

Thermal Analysis (DSC/TGA)
  • Protocol: Heat from 30°C to 300°C at 10°C/min under N2.

  • Interpretation:

    • Endotherm: Sharp melting point (typically 90–105°C depending on specific derivative). Broadening indicates impurity.

    • Exotherm: Decomposition. Sulfonamides are generally stable, but the hydroxyethyl chain can dehydrate at high temperatures (>200°C).

Forced Degradation Workflow

To validate the analytical method, the compound must be subjected to stress.

AnalyticalWorkflow cluster_stress Stress Conditions Sample Target Sample: Methanesulfonyl Piperazine Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2) Sample->Oxidation Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Result Mass Balance Check (>95% Recovery) Analysis->Result Verify Peak Purity

Figure 2: Forced degradation workflow to validate method specificity and stability.

Stability Insights:

  • Acid Stability: Generally stable due to the sulfonamide bond strength.

  • Base Stability: Susceptible to O-alkylation if strong bases and alkyl halides are present, but the sulfonamide itself is resistant to hydrolysis under mild alkaline conditions.

  • Oxidative Stability: The piperazine nitrogen (N4) is already oxidized (sulfonamide), but the N1 nitrogen (attached to ethanol) is tertiary and susceptible to N-oxide formation under peroxide stress.

References

  • PubChem. (n.d.).[2] (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Teasdale, A., & Elder, D. (2018). Genotoxic Impurities: Strategies for Identification and Control. ACS Publications.
  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Regulatory standard for mesylate control).[1][3]

Sources

The Methanesulfonylpiperazine Moiety: A Strategic Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of the methanesulfonylpiperazine moiety in medicinal chemistry.

Executive Summary

The methanesulfonylpiperazine (MSP) moiety represents a high-value structural motif in modern drug discovery, serving as a versatile tool for optimizing physicochemical properties , metabolic stability , and target selectivity . Unlike simple N-alkyl piperazines, the MSP group introduces a unique electronic environment where the electron-withdrawing sulfonyl group modulates the basicity of the piperazine ring while acting as a metabolic "blocker" against oxidative clearance.

This guide provides a technical analysis of the MSP moiety, detailing its physicochemical impact, synthetic accessibility, and application in lead optimization, supported by specific case studies in kinase and enzyme inhibitor development.

Physicochemical Profiling & Pharmacokinetics[1]

The incorporation of the methanesulfonylpiperazine group is often a strategic decision to address specific liabilities in a lead series, particularly issues related to lipophilicity (LogP) and metabolic hotspots.

Electronic and Acid-Base Properties

The MSP moiety consists of a piperazine ring N-monosubstituted with a methanesulfonyl group. This substitution dramatically alters the electronic landscape of the heterocycle compared to its N-alkyl or N-aryl counterparts.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 164.23 g/mol (fragment)Moderate size contribution; efficient ligand efficiency.
LogP ~ -1.1 (Hydrophilic)Lowers overall lipophilicity, improving aqueous solubility and reducing non-specific binding.
H-Bond Donors 0 (if N4 is substituted)The sulfonyl group removes the H-bond donor character of N1.
H-Bond Acceptors 3 (2 Sulfonyl Oxygens + N4)Sulfonyl oxygens act as weak acceptors; N4 remains a basic center (unless acylated).
Basicity (pKa) N1 (Sulfonamide): Non-basicN4 (Distal): ~6.5–7.5The electron-withdrawing sulfonyl group (

) lowers the pKa of the distal N4 nitrogen compared to N-methylpiperazine (~9.0), reducing lysosomal trapping while maintaining solubility at physiological pH.
Metabolic Stability: The "Blocking" Effect

One of the primary drivers for employing the MSP moiety is metabolic protection .

  • N-Dealkylation Blockade: N-methyl piperazines are prone to rapid N-demethylation by CYP450 isoforms. The methanesulfonyl group is metabolically robust and resistant to oxidative cleavage.

  • N-Oxidation Prevention: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the piperazine nitrogens, making them less susceptible to N-oxidation, a common clearance pathway for electron-rich amines.

Bioisosterism

The MSP group is frequently used as a bioisostere for:

  • Morpholine: Similar spatial volume and H-bond acceptor capability, but with altered polarity and without the metabolic liability of the ether oxygen (which can sometimes be a site of oxidation).

  • N-Acetylpiperazine: Similar geometry and H-bond acceptor profile, but the sulfonamide bond is generally more hydrolytically stable than the amide bond in vivo and offers different vectoral alignment of the oxygen lone pairs.

Synthetic Methodologies

The introduction of the MSP moiety is synthetically accessible but requires precise control to avoid bis-sulfonylation or regiochemical errors.

Protocol: Mono-Sulfonylation of Piperazine

This protocol describes the selective synthesis of 1-(methylsulfonyl)piperazine, a key building block.

Reagents: Piperazine (anhydrous), Methanesulfonyl chloride (MsCl), Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve Piperazine (5.0 eq) in anhydrous DCM at 0°C. The large excess is critical to favor mono-substitution.

  • Addition: Add Methanesulfonyl chloride (1.0 eq) dropwise over 60 minutes. Rapid addition promotes bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (pH Switch):

    • Wash the organic layer with water to remove unreacted piperazine (highly water-soluble).

    • Extract the aqueous layer with DCM.

    • Combine organic layers, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via column chromatography (DCM:MeOH 95:5).

  • Yield: Typically 75-85% of mono-substituted product.

Protocol: Reductive Amination (Convergent Synthesis)

Connecting the MSP building block to a core scaffold (e.g., an aldehyde intermediate).

Reagents: Core-Aldehyde, 1-(Methylsulfonyl)piperazine, Sodium Triacetoxyborohydride (STAB), DCE/DCM, Acetic Acid.

  • Imine Formation: Dissolve Core-Aldehyde (1.0 eq) and 1-(Methylsulfonyl)piperazine (1.2 eq) in DCE. Add catalytic Acetic Acid (1-2 drops). Stir for 30 min.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Quench: Stir for 12-16 hours. Quench with saturated

    
    .[1]
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Visualizing the Strategic Logic

The following diagram illustrates the decision-making process for selecting the MSP moiety during lead optimization.

MSP_Logic Lead Lead Compound (Contains Basic Amine/Piperazine) Problem Identified Liability: 1. High Clearance (N-Dealkylation) 2. Low Solubility 3. hERG Toxicity (High pKa) Lead->Problem ADME Profiling Decision Structural Modification Strategy Problem->Decision OptionA Option A: Morpholine (Good Solubility, Metabolic Risk) Decision->OptionA OptionB Option B: N-Acetyl (Lower pKa, Amide Hydrolysis Risk) Decision->OptionB OptionC Option C: N-Methanesulfonyl (MSP) Decision->OptionC Outcome Optimized Profile: 1. Blocked Metabolic Soft Spot 2. Tuned pKa (~7.0) 3. Improved Permeability OptionC->Outcome Result

Figure 1: Decision tree for incorporating the methanesulfonylpiperazine moiety to resolve ADME liabilities.

Case Studies in Medicinal Chemistry

Case Study 1: PI3K Inhibitor Optimization

Context: In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, researchers often face challenges with the metabolic stability of the solvent-exposed region of the molecule. Challenge: Early leads containing N-methylpiperazine showed rapid clearance due to N-demethylation and N-oxidation. Solution: Substitution with 4-methanesulfonylpiperazine (MSP). Mechanism: The sulfonyl group occupied the solvent-exposed region, forming water-mediated hydrogen bonds while preventing oxidative attack on the nitrogen. Result: The MSP analog demonstrated a >10-fold improvement in metabolic stability in human liver microsomes while maintaining high potency (


 nM) against PI3K

. The moiety also reduced hERG binding affinity by lowering the basicity of the distal nitrogen [1].
Case Study 2: LpxH Inhibitors (Antibiotics)

Context: Development of inhibitors for LpxH, a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. Innovation: A sulfonyl piperazine scaffold was identified as a key pharmacophore.[2] SAR Insight: The study established that the sulfonyl group was critical for positioning the piperazine ring within the active site. The methanesulfonylpiperazine linker provided the optimal length and rigidity, connecting the core indole scaffold to the aryl group. The sulfonyl oxygens engaged in critical H-bond interactions with the enzyme backbone, which were absent in the corresponding alkyl analogs [2].

Case Study 3: P2X7 Receptor Antagonists

Context: Targeting the P2X7 receptor for anti-inflammatory therapy. Discovery: A series of tyrosyl derivatives utilized the methanesulfonylpiperazine group as a C-terminal cap. Outcome: The MSP derivative (Compound 33) showed significant antagonism. The study highlighted that the electron-withdrawing nature of the sulfonyl group was essential; replacing it with an ethylene diamine (basic) moiety abolished activity, suggesting that a neutral/weakly basic terminus was required for receptor affinity [3].

References

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies. ACS Medicinal Chemistry Letters. Link

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Link

  • Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. Journal of Medicinal Chemistry. Link

  • 1-(Methylsulfonyl)piperazine PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Link

Sources

The Piperazine Scaffold: Synthetic Versatility and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The "Privileged" Nature of Piperazine

In modern medicinal chemistry, the piperazine ring is not merely a structural connector; it is a "privileged scaffold" capable of binding to multiple receptor subtypes with high affinity.[1][2][3] Its ubiquity in FDA-approved therapeutics—ranging from the tyrosine kinase inhibitor Imatinib to the atypical antipsychotic Olanzapine —stems from its unique ability to modulate physicochemical properties while serving as a rigid yet adaptable pharmacophore linker.

This guide analyzes the piperazine moiety through the lens of structural dynamics, synthetic optimization, and metabolic stability, providing actionable protocols for researchers engaged in lead optimization.[3]

Structural & Physicochemical Analysis[3][4][5][6][7][8][9]

Conformational Dynamics

The piperazine ring predominantly exists in a chair conformation , which minimizes torsional strain.[3] However, the energy barrier to access the boat conformation is relatively low (~10-12 kcal/mol). This flexibility is critical for induced-fit binding mechanisms, particularly in G-protein-coupled receptors (GPCRs) where the ligand must adapt to the orthosteric pocket.

Acid-Base Properties (pKa)

Understanding the ionization state of piperazine is non-negotiable for bioavailability optimization.

  • pKa1 (~5.3 - 5.6): The first nitrogen protonates only at low pH.

  • pKa2 (~9.7 - 9.8): The second nitrogen is protonated at physiological pH (7.4).

Implication: At physiological pH, monosubstituted piperazines exist largely as monocations.[3][4] This positive charge improves aqueous solubility and prevents rapid metabolic clearance via Phase II conjugation, but it can also limit passive membrane permeability (LogD modulation).[3]

Table 1: Physicochemical Impact of Piperazine Substitution

Substitution PatternEst. pKa (N1)Est.[3] pKa (N4)LogP ImpactPrimary Utility
Unsubstituted 9.85.6-1.50Solubilizing group; Linker
N-Methyl 9.25.3-0.60Improved permeability; Reduced H-bond donor count
N-Phenyl 5.02.5+1.20Electron delocalization; Reduced basicity; CYP liability
N-Boc (Protected) N/A8.5+0.80Synthetic intermediate

Synthetic Methodologies: The Buchwald-Hartwig Amination[11][12]

While nucleophilic substitution (


) remains a valid route for simple alkyl halides, it fails with unactivated aryl halides.[3] The Buchwald-Hartwig cross-coupling  is the gold standard for synthesizing 

-aryl piperazines.
Mechanistic Causality in Catalyst Selection
  • Catalyst (

    
    ):  Provides a robust source of Pd(0).[3]
    
  • Ligand (BINAP vs. Buchwald Ligands):

    • BINAP is effective for standard couplings but can be sterically restrictive.[3]

    • RuPhos/BrettPhos are preferred for sterically hindered substrates or electron-poor amines because they facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle.

  • Base (

    
    ):  A strong, bulky base is required to deprotonate the amine-palladium complex, but it must be non-nucleophilic to avoid side reactions with the electrophile.[3]
    
Protocol: Palladium-Catalyzed -Arylation of Piperazine

Objective: Synthesis of 1-(4-methoxyphenyl)piperazine from 4-bromoanisole.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Piperazine (1.2 equiv)[3]

  • 
     (1.0 mol%)[3]
    
  • BINAP (2.0 mol%)[3]

  • 
     (1.4 equiv)[3]
    
  • Toluene (anhydrous)[3]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon. Reason: Pd(0) species are sensitive to oxidation; moisture quenches the active catalyst.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and Toluene.[3] Stir at room temperature for 15 minutes. Reason: Allows formation of the active 
    
    
    
    species prior to substrate addition.
  • Substrate Addition: Add 4-bromoanisole, piperazine, and

    
    .
    
  • Thermal Activation: Heat the reaction mixture to 80°C - 100°C for 12-18 hours. Monitor via TLC or LC-MS.[3]

  • Workup: Cool to room temperature. Filter through a celite pad (to remove Pd black).[3] Dilute with EtOAc and wash with water/brine.[3]

  • Purification: Flash column chromatography (

    
     gradient).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Aryl Halide (Ar-Br) Reagents Reagents: Piperazine, Pd2(dba)3, BINAP, NaOtBu Start->Reagents Mix under Argon CatCycle Catalytic Cycle (Ox. Addition -> Transmetallation -> Red. Elimination) Reagents->CatCycle Heat (80-100°C) Product Crude Product (N-Aryl Piperazine) CatCycle->Product 12-18 Hours Purification Purification (Flash Chromatography) Product->Purification Workup (Celite)

Caption: Figure 1. Optimized workflow for Buchwald-Hartwig N-arylation of piperazine.

ADME-Tox & Metabolic Profiling

The piperazine ring is a known metabolic "hotspot." Understanding its degradation pathways is essential for improving half-life (


).[3]
Metabolic Liabilities (CYP450)[3]
  • N-Oxidation: Mediated primarily by FMOs (Flavin-containing monooxygenases) and CYP450.[3] The resulting N-oxide is highly polar and rapidly excreted.

  • 
    -Carbon Hydroxylation:  CYP3A4 attacks the carbon adjacent to the nitrogen.[3] This unstable hemiaminal intermediate collapses, leading to ring opening (dealkylation).[3]
    
  • Reactive Metabolites: In some cases, bioactivation can lead to iminium ions, which are electrophilic and can form covalent adducts with proteins (toxicity risk).[3]

Visualization: Metabolic Pathways[3]

Metabolism Parent Parent Drug (N-Substituted Piperazine) CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 Oxidative Attack NOxide Metabolite A: N-Oxide (Polar, Excreted) CYP3A4->NOxide N-Oxidation Hemiaminal Intermediate: Carbinolamine CYP3A4->Hemiaminal alpha-C Hydroxylation RingOpen Metabolite B: N-Dealkylated Amine (Loss of Activity) Hemiaminal->RingOpen Spontaneous Collapse

Caption: Figure 2.[5] Primary metabolic degradation pathways of the piperazine scaffold mediated by CYP450 enzymes.

Biological Evaluation: Competitive Binding Protocol

To validate the efficacy of a new piperazine derivative, a robust competitive binding assay is required.[3] This protocol assumes a GPCR target (e.g., Dopamine D2 or Serotonin 5-HT), common targets for piperazine drugs.[3]

Protocol: Radioligand Displacement Assay

Objective: Determine the affinity (


) of the synthesized piperazine compound.

Materials:

  • Membrane preparation expressing target receptor (e.g., CHO-hD2).[3]

  • Radioligand (e.g.,

    
    -Spiperone).[3]
    
  • Test Compound (dissolved in DMSO).[3]

  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).[3]

Workflow:

  • Preparation: Dilute test compounds in assay buffer to achieve a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Add 50 µL Membrane suspension.[3]

    • Add 50 µL Radioligand (

      
       concentration).[3]
      
    • Add 50 µL Test Compound.[3]

    • Control: Use "Total Binding" (no inhibitor) and "Non-Specific Binding" (excess cold ligand, e.g., Haloperidol).[3]

  • Equilibrium: Incubate at 25°C for 60 minutes. Reason: Ensures equilibrium is reached for accurate

    
     determination.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[3] Reason: Removes unbound radioligand; ice-cold buffer prevents dissociation of bound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3]

Future Outlook: PROTACs and Covalent Inhibitors

The piperazine scaffold is experiencing a renaissance in Targeted Protein Degradation (TPD) .

  • PROTAC Linkers: The diamine nature of piperazine makes it an ideal rigid linker between an E3 ligase ligand (e.g., Cereblon) and a target protein ligand.[3]

  • Covalent Warheads: Acrylamide-substituted piperazines are being explored to target non-catalytic cysteines, offering irreversible binding and prolonged pharmacodynamics.[3]

References

  • Chundawat, T. S., & Mishra, S. (2018).[3][6] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.

  • RSC Reaction Chemistry & Engineering. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.

  • National Institutes of Health (NIH). (2025).[3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • BenchChem. (2025).[3][7][8] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

  • Kashani, S. K., et al. (2024).[3] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Methodological & Application

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol as a Chemical Building Block

Executive Summary

This compound (CAS: 72388-13-7) is a bifunctional heterocyclic building block characterized by a piperazine core substituted with a polar methanesulfonyl group (sulfonamide) and a reactive hydroxyethyl tail.

In medicinal chemistry, this scaffold serves two critical functions:

  • Physicochemical Tuning: The methanesulfonyl group acts as a polar, metabolically stable motif that lowers the lipophilicity (LogP) of the parent molecule without introducing a basic center (unlike N-methyl piperazine).

  • Linker Utility: The primary alcohol provides a versatile handle for derivatization—typically via activation to a leaving group (mesylate/halide) followed by attachment to aromatic scaffolds (e.g., indoles, phenols, anilines).

This guide details the chemical profile, synthetic utility, and validated protocols for incorporating this moiety into bioactive small molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name This compound
CAS Number 72388-13-7
Molecular Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar ethers.
pKa (Calculated) ~7.8 (N1-piperazine); Sulfonamide N4 is non-basic.
Key Functionality Primary Alcohol (Nucleophile/Electrophile precursor), Sulfonamide (H-bond acceptor).

Synthetic Utility & Mechanism[11]

The primary value of this building block lies in its ability to introduce the (4-methanesulfonylpiperazin-1-yl)ethyl motif. This motif is a bioisostere for N-alkyl piperazines but with distinct advantages:

  • Reduced Basicity: The electron-withdrawing sulfonyl group renders the N4 nitrogen non-basic, preventing lysosomal trapping and reducing hERG channel affinity compared to basic amines.

  • Metabolic Stability: The sulfonamide is resistant to N-dealkylation and oxidation by CYP450 enzymes.

Workflow Visualization

The following diagram illustrates the standard workflow for activating and coupling this building block.

G Start Starting Material (Alcohol) Activation Step 1: Activation (MsCl/TEA or SOCl2) Start->Activation Activation Intermediate Activated Electrophile (Mesylate or Chloride) Activation->Intermediate Leaving Group Formation Coupling Step 2: Coupling (Nu-H + Base) Intermediate->Coupling SN2 Substitution Product Final Scaffold (Drug Candidate) Coupling->Product N/O/S-Alkylation

Caption: Logical workflow for converting the alcohol precursor into a reactive electrophile for scaffold attachment.

Experimental Protocols

The following protocols are designed for high reliability and scalability. They address the specific challenge of handling the basic N1 nitrogen while activating the alcohol.

Protocol A: Activation to Mesylate (Leaving Group Formation)

Objective: Convert the hydroxyl group into a methanesulfonate (OMs) ester, creating a potent alkylating agent.

Reagents:

  • This compound (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the starting alcohol and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath. Add TEA dropwise.

  • Addition: Add MsCl dropwise over 10–15 minutes. Note: The reaction is exothermic; control rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass: M+H = 287.3).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Stability Note: The resulting mesylate is moderately unstable. Use immediately in the next step or store at -20°C under Argon.

Protocol B: Coupling to a Heterocyclic Core (N-Alkylation)

Objective: Attach the piperazine tail to a nucleophilic scaffold (e.g., an indole, pyrazole, or phenol).

Reagents:

  • Nucleophilic Scaffold (e.g., Indole derivative) (1.0 equiv)

  • Activated Mesylate (from Protocol A) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Setup: Dissolve the nucleophilic scaffold in ACN or DMF (0.1 M).

  • Base Addition: Add Cs₂CO₃. Stir at RT for 15 minutes to deprotonate the nucleophile.

  • Coupling: Add the crude mesylate (dissolved in a minimum amount of solvent) to the reaction mixture.

  • Heating: Heat the reaction to 60–80°C for 4–12 hours.

  • Monitoring: Monitor consumption of the nucleophile by LCMS.

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via flash column chromatography (typically MeOH/DCM gradients due to the polarity of the sulfonamide).

Case Study & Applications

Context: The methanesulfonylpiperazine moiety is a validated pharmacophore found in several clinical candidates, most notably PI3K inhibitors.

  • Reference Compound: Pictilisib (GDC-0941) [1][2]

    • Structure: Contains a 4-(methanesulfonyl)piperazin-1-yl group attached via a methylene linker.[1]

    • Relevance: While GDC-0941 uses a one-carbon linker, the ethyl-linked variant (derived from the subject compound) is frequently used in "linkerology" studies to probe the solvent-exposed regions of the ATP-binding pocket. Extending the linker from methyl to ethyl often improves solubility and alters the vector of the piperazine group, potentially picking up additional hydrogen bonding interactions at the rim of the binding pocket.

Structure-Activity Relationship (SAR) Insight: Replacing a standard N-methyl piperazine with N-methanesulfonyl piperazine typically:

  • Lowers LogD7.4 by ~1.0 unit (improved water solubility).

  • Eliminates a basic pKa , reducing the risk of phospholipidosis.

Safety & Handling

  • Hazards: The compound is an amino-alcohol derivative. Treat as an Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Folkes, A. J., et al. (2008).[3][2] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[3][1] Journal of Medicinal Chemistry, 51(18), 5522–5532.[3][2] Link

  • BenchChem. "this compound Structure and Properties." Link

  • Synblock. "Safety Data Sheet: 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol." Link

  • Cayman Chemical. "Pictilisib (GDC-0941) Product Information and Synthesis Context." Link

Sources

Advanced Application Note: Methanesulfonyl Piperazines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Distinction

Methanesulfonyl piperazines occupy a unique duality in oncology research, defined strictly by the atomic connectivity of the sulfonyl group. This guide addresses two distinct applications based on this structural nuance:

  • Cytotoxic Alkylating Agents (Reactive): Compounds where the methanesulfonyl group is bound to an oxygen (methanesulfonate/mesylate esters, e.g., Piposulfan ). These act as leaving groups, facilitating DNA cross-linking.

  • Targeted Kinase Inhibitors (Non-Reactive): Compounds where the methanesulfonyl group is bound to the piperazine nitrogen (sulfonamides). Here, the moiety acts as a stable, polar pharmacophore to improve solubility and metabolic stability in kinase inhibitors (e.g., Masitinib analogs , EGFR inhibitors ).

This application note provides the experimental framework to evaluate both classes, with a focus on distinguishing mechanism of action (MoA) through validated protocols.

Mechanism of Action: The Dual Pathway

The biological fate of the molecule is dictated by the lability of the sulfonyl bond.

Pathway A: DNA Cross-Linking (The Piposulfan Archetype)

In bis-methanesulfonates (e.g., Piposulfan), the methanesulfonyl group (


) is an excellent leaving group. Upon intracellular entry, the nitrogen of the piperazine ring (or the linker) facilitates a nucleophilic attack on DNA bases (predominantly Guanine N7), leading to Interstrand Cross-Links (ICLs) . These ICLs prevent DNA strand separation during replication, stalling the replication fork and inducing apoptosis via the Fanconi Anemia pathway.
Pathway B: ATP-Competitive Inhibition (The Kinase Scaffold)

In


-methanesulfonyl piperazines, the sulfonyl group is chemically inert under physiological conditions. Its role is physicochemical:
  • Metabolic Blockade: It protects the piperazine nitrogen from oxidation (N-oxide formation) or glucuronidation.

  • Solubility: It lowers logP compared to alkyl-piperazines, enhancing bioavailability.

  • Binding: The sulfonyl oxygens often serve as hydrogen bond acceptors in the kinase hinge region.

Visualizing the Divergent Mechanisms

MoA_Pathways Compound Methanesulfonyl Piperazine Derivative Structure_A O-Linked Mesylate (R-O-SO2-Me) Compound->Structure_A If Oxygen Linked Structure_B N-Linked Sulfonamide (R-N-SO2-Me) Compound->Structure_B If Nitrogen Linked Event_A1 Nucleophilic Attack (Leaving Group Departure) Structure_A->Event_A1 Event_B1 Metabolic Stabilization (Prevents N-Oxidation) Structure_B->Event_B1 Event_B2 H-Bond Interaction (Kinase Hinge Region) Structure_B->Event_B2 Event_A2 Guanine N7 Alkylation Event_A1->Event_A2 Outcome_A DNA Interstrand Cross-Link (Replication Stall) Event_A2->Outcome_A Outcome_B Signal Transduction Blockade (e.g., EGFR/TAK1 Inhibition) Event_B1->Outcome_B Event_B2->Outcome_B

Figure 1: Divergent mechanistic pathways based on the atomic connectivity of the methanesulfonyl group.

Protocol A: Evaluation of DNA Cross-Linking (Reactive Class)

Objective: To quantify the ability of a methanesulfonyl piperazine derivative (e.g., Piposulfan-like) to induce DNA interstrand cross-links (ICLs).

Methodology: Modified Alkaline Comet Assay . Standard Comet Assays detect strand breaks (tails). Cross-linking agents prevent migration. Therefore, this protocol uses a "Retardation Assay" approach where breaks are artificially induced, and the drug's efficacy is measured by the inhibition of tail formation.

Experimental Workflow
  • Cell Culture: Seed HeLa or CHO cells (

    
     cells/well) in 6-well plates.
    
  • Drug Treatment: Treat with the test compound (0.1, 1.0, 10

    
    ) for 2 hours.
    
    • Control Positive: Mitomycin C (10

      
      ).
      
    • Control Negative: DMSO (0.1%).

  • Induction of Breaks (The Critical Step):

    • Wash cells with PBS.

    • Irradiate cells on ice with 10 Gy

      
      -irradiation (or treat with 100 
      
      
      
      
      
      for 20 min at 4°C) to induce random strand breaks.
  • Embedding: Mix cells with 0.5% Low Melting Point (LMP) agarose and layer onto CometSlides™.

  • Lysis: Immerse slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding: Transfer to Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes.

  • Electrophoresis: Run at 25 V (1 V/cm) for 30 minutes.

  • Staining & Scoring: Stain with SYBR Gold. Analyze 50 cells/slide using CometScore software.

Data Interpretation[1][2][3][4][5][6][7][8]

The "Retardation Factor" validates the cross-linking.

ConditionExpected Tail MomentInterpretation
DMSO Only Low (< 5%)Intact DNA (Baseline)
DMSO + Irradiation High (> 60%)Induced Breaks (Maximum Migration)
Test Drug + Irradiation Reduced (< 30%) Cross-links are holding the DNA together despite irradiation.

Validation Rule: If the Test Drug + Irradiation sample shows a Tail Moment significantly lower than the DMSO + Irradiation sample, the compound is a confirmed cross-linker.

Protocol B: Solubility & Metabolic Stability (Non-Reactive Class)

Objective: To validate the utility of the


-methanesulfonyl piperazine moiety in improving drug-like properties (ADME) of kinase inhibitors.

Context: Many kinase inhibitors fail due to poor solubility or rapid clearance. The sulfonyl-piperazine is a "privileged scaffold" to solve this.

Kinetic Solubility Assay (Nephelometry)
  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

    
     in a 96-well plate (final DMSO < 1%).
    
  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Threshold: Solubility limit is defined as the concentration where absorbance > 3x background.

Microsomal Stability Assay (Metabolic Blockade)

To prove the


-methanesulfonyl group prevents N-oxidation:
  • Reaction Mix: Incubate 1

    
     test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Metric: Calculate Intrinsic Clearance (

    
    ).
    
    • Success Criteria:

      
       min indicates the sulfonyl group successfully blocked the metabolic soft spot (compared to a non-sulfonated piperazine control).
      

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for evaluating a new methanesulfonyl piperazine derivative.

Workflow_Protocol Start New Methanesulfonyl Piperazine Derivative Check_Struct Structural Analysis: Linkage Type? Start->Check_Struct Path_Alk O-Linked (Mesylate) Potential Alkylator Check_Struct->Path_Alk O-SO2-CH3 Path_Inhib N-Linked (Sulfonamide) Kinase Inhibitor Scaffold Check_Struct->Path_Inhib N-SO2-CH3 Exp_Comet Protocol A: Modified Comet Assay (+ Irradiation) Path_Alk->Exp_Comet Result_Alk Measure Tail Moment Reduction (Confirmation of Cross-links) Exp_Comet->Result_Alk Exp_Sol Protocol B1: Kinetic Solubility (PBS pH 7.4) Path_Inhib->Exp_Sol Exp_Met Protocol B2: Microsomal Stability (LC-MS/MS) Path_Inhib->Exp_Met Result_Inhib Calculate T1/2 & CLint (Confirmation of Stability) Exp_Sol->Result_Inhib Exp_Met->Result_Inhib

Figure 2: Decision matrix and experimental workflow for characterizing novel derivatives.

References

  • Piposulfan Mechanism: "Busulfan and related methanesulfonates: Mechanism of action and DNA cross-linking." National Institutes of Health (NIH) / StatPearls. [Link]

  • Comet Assay Protocol: "Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay." ResearchGate / Methods in Molecular Biology. [Link]

  • Piperazine Scaffolds in Oncology: "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design. [Link]

  • Kinase Inhibitor Design: "Masitinib analogues with the N-methylpiperazine group replaced – A new hope for the development of anti-COVID-19 drugs (Structural analogs context)." Journal of King Saud University - Science. [Link]

  • Comet Assay Validation: "Validation of the in vitro comet assay for DNA cross-links and altered bases detection." Archives of Toxicology. [Link]

Application Note: Protocol for N-Alkylation of Piperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a high-fidelity protocol for the N-alkylation of piperazine ethanol (1-(2-hydroxyethyl)piperazine), a critical scaffold in the synthesis of antipsychotics (e.g., Fluphenazine) and antihistamines (e.g., Cetirizine). Unlike simple amines, piperazine ethanol presents a competitive nucleophilic landscape between the secondary amine (


) and the primary hydroxyl group (

). This guide details the mechanistic rationale and experimental conditions required to achieve

regioselectivity for N-alkylation via

pathways, minimizing O-alkylation byproducts.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The piperazine ethanol molecule contains three potential nucleophilic sites: the tertiary amine (


), the secondary amine (

), and the hydroxyl oxygen (

).
  • Tertiary Amine (

    
    ):  Already alkylated; further reaction leads to quaternary ammonium salts (unwanted).
    
  • Secondary Amine (

    
    ):  The target nucleophile. 
    
    
    
    .[1]
  • Hydroxyl Group (

    
    ):  A competing nucleophile.[2] 
    
    
    
    .[3]

The Solution: Regioselectivity is governed by nucleophilicity vs. basicity.[4] Under neutral to moderately basic conditions (e.g.,


), the nitrogen atom is significantly more nucleophilic than the oxygen atom. The 

lone pair is soft and readily attacks soft electrophiles (alkyl halides), whereas the hydroxyl group requires deprotonation by a strong base (e.g., NaH, KOtBu) to become a competitive nucleophile.
Reaction Scheme

The standard transformation involves the reaction of 1-(2-hydroxyethyl)piperazine (1 ) with an alkyl halide (2 ) in the presence of a weak inorganic base to yield the N-alkylated product (3 ).

ReactionScheme cluster_legend Key Interactions Substrate Piperazine Ethanol (Secondary Amine) Intermediate Transition State (Amine Attack) Substrate->Intermediate SN2 Attack Reagent Alkyl Halide (R-X) + Base (K2CO3) Reagent->Intermediate Product N-Alkylated Product (Tertiary Amine) Intermediate->Product -HX Warning Avoid Strong Bases (NaH) to prevent O-alkylation

Figure 1: Reaction pathway highlighting the SN2 attack of the secondary amine.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for ensuring high yield and purity.

ParameterRecommended ConditionScientific Rationale
Solvent Acetone or Acetonitrile Polar aprotic solvents stabilize the transition state and dissolve the organic reactants while keeping the inorganic base (K2CO3) as a suspension, preventing over-basification.
Base Potassium Carbonate (

)
Strong enough to neutralize the generated acid (HX) but too weak to deprotonate the hydroxyl group (

), preventing O-alkylation.
Catalyst Sodium Iodide (NaI) (0.1 eq)Essential if using Alkyl Chlorides. Finkelstein reaction generates the more reactive Alkyl Iodide in situ.
Stoichiometry 1.0 : 1.1 (Amine : Electrophile)Slight excess of electrophile drives the reaction to completion. Large excess leads to quaternization.
Temperature Reflux (56-82°C) Provides necessary activation energy. Lower temperatures result in incomplete conversion; higher temperatures promote O-alkylation.

Experimental Protocol: Method A (Standard SN2)

Application: Synthesis of intermediates for Fluphenazine, Cetirizine, and general medicinal chemistry. Scale: 10 mmol (adaptable to kg scale).

Reagents
  • 1-(2-Hydroxyethyl)piperazine: 1.30 g (10 mmol)

  • Alkyl Halide (e.g., 1-bromo-3-chloropropane): 11 mmol (1.1 equiv)

  • Potassium Carbonate (

    
    ):  2.76 g (20 mmol, 2.0 equiv) - Must be anhydrous/granular.
    
  • Sodium Iodide (NaI): 150 mg (1 mmol, 0.1 equiv) - Optional, use if alkyl halide is a chloride.

  • Solvent: Acetone or Acetonitrile (30 mL, 3 vol).

Step-by-Step Procedure
  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge 1-(2-hydroxyethyl)piperazine (1.30 g) and Acetone (30 mL). Stir until dissolved.

  • Activation:

    • Add

      
        (2.76 g) to the solution.
      
    • Critical Step: If using an alkyl chloride, add NaI (150 mg) at this stage to activate the electrophile.

  • Addition:

    • Add the Alkyl Halide (11 mmol) dropwise over 10 minutes at room temperature.

    • Note: Exothermic reaction possible.[5] Monitor internal temperature if scaling up.

  • Reaction:

    • Heat the mixture to reflux (approx. 56°C for acetone) for 12–16 hours .

    • IPC (In-Process Control): Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

      
      ) or LC-MS. Look for disappearance of the starting piperazine (
      
      
      
      131).
  • Workup (Filtration Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Filter off the solid inorganic salts (

      
      , KX) using a sintered glass funnel.
      
    • Wash the filter cake with fresh Acetone (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification (Salt Formation):

    • Dissolve the crude oil in Ethanol (10 mL).

    • Cool to 0–5°C in an ice bath.

    • Slowly add HCl in Isopropanol (or conc. HCl) until pH reaches ~1–2.

    • Stir at 0–5°C for 2 hours. The dihydrochloride salt will precipitate.

    • Filter the white solid, wash with cold acetone, and dry under vacuum at 50°C.

Workflow Diagram

ProtocolFlow Start Start: Piperazine Ethanol + Solvent (Acetone) AddBase Add K2CO3 (2.0 eq) + NaI (0.1 eq if chloride) Start->AddBase AddReagent Add Alkyl Halide (Dropwise, 25°C) AddBase->AddReagent Reflux Reflux 12-16h (IPC: TLC/LCMS) AddReagent->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Filtrate Crude Crude Oil Obtained Evap->Crude SaltForm Dissolve in EtOH Add HCl/IPA (pH 1-2) Crude->SaltForm Final Final Product: Dihydrochloride Salt SaltForm->Final

Figure 2: Operational workflow for the synthesis and isolation of N-alkylated piperazine ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong or Temp too highSwitch from KOH/NaOH to

or

. Reduce reaction temperature.[3]
Bis-alkylation / Quaternization Excess Alkyl HalideStrictly control stoichiometry (1.0 : 1.1). Add alkyl halide slowly.
Low Conversion Poor Leaving Group (Cl)Add NaI (Finkelstein conditions) or switch to Alkyl Bromide/Iodide. Switch solvent to DMF (higher temp).
Product in Aqueous Phase High water solubilityDo not use aqueous extraction. Use the "Filtration Method" (Step 5) to remove salts, then distill.

Safety Considerations (HSE)

  • Vesicant Warning: Many alkyl halides (e.g., nitrogen mustard precursors like 1-bromo-3-chloropropane) are potential vesicants and alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Avoid dust formation of the hydrochloride salts.

  • Exotherms: The neutralization of HCl by carbonates generates

    
    . Ensure reaction vessels are vented to prevent pressure buildup.
    

References

  • Cetirizine Intermediate Synthesis: "Synthesis method of cetirizine hydrochloride intermediate." Google Patents, CN103497166A. Link

  • Fluphenazine Protocol: "Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride." ResearchGate.[5][6] Link

  • pKa Analysis: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[7] Link

  • Selectivity Studies: "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions." Semantic Scholar. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol , a critical intermediate often used in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs).[1]

The synthesis presents a classic chemoselectivity challenge. The molecule contains three nucleophilic sites: a secondary amine (piperazine), a primary alcohol, and a tertiary amine.[1] The primary failure mode in synthesis is the lack of selectivity during the introduction of the methanesulfonyl (mesyl) group, leading to O-sulfonation (ester formation) rather than the desired N-sulfonation.[1]

Target Molecule Profile
PropertyDetail
Chemical Name This compound
CAS Number 72388-13-7
Molecular Weight 208.28 g/mol
Solubility High in H₂O, MeOH, DCM; Low in Et₂O, Hexanes
pKa (est) ~8.5 (Tertiary amine), ~14 (Alcohol), ~ -1.5 (Sulfonamide)

Strategic Route Selection

We support two primary synthetic protocols. Route A is faster but requires strict process control.[1] Route B is more robust but kinetically slower.[1]

Route A: Direct Sulfonylation (The "Industry Standard")[1]
  • Starting Material: 2-(piperazin-1-yl)ethan-1-ol (HEEP).[1]

  • Reagent: Methanesulfonyl chloride (MsCl).[1]

  • Key Challenge: O-Mesylation. The hydroxyl group competes with the amine for the sulfonyl chloride.

  • Best For: Scale-up where temperature control is precise.

Route B: Alkylation (The "High Purity" Route)[1]
  • Starting Material: 1-Methanesulfonylpiperazine.[1]

  • Reagent: 2-Chloroethanol or Ethylene Oxide.[1][2]

  • Key Challenge: Kinetics. Alkylation of the hindered sulfonamide-piperazine is slow.[1]

  • Best For: Lab-scale synthesis requiring high purity without chromatography.[1]

Module 1: Troubleshooting Route A (Direct Sulfonylation)

User Complaint: "My yield is 30-40%, and I see a new spot on TLC that isn't the product."

Diagnosis: You are likely forming the O-mesyl impurity (mesylate ester) or the bis-mesyl species if the starting material wasn't pure.[1] This happens when the reaction pH is too high or the temperature is too high.

Protocol Optimization

The reaction relies on the nucleophilicity difference between the amine (


) and the alcohol (

). The amine is more nucleophilic, but the alcohol becomes competitive if the amine is protonated (low pH) or if the reagent is added too fast (local heating).
The "Goldilocks" pH Control System
  • Solvent: Dichloromethane (DCM) or THF.[1] (DCM is preferred for solubility).[1]

  • Base: Use a mild inorganic base (NaHCO₃ or K₂CO₃) in a biphasic system, OR a stoichiometric amount of Triethylamine (TEA).[1]

    • Recommendation:Biphasic Schotten-Baumann conditions often yield higher selectivity than organic bases because the inorganic base stays in the water layer, neutralizing HCl without catalyzing the O-attack.[1]

  • Temperature: Must be < 0°C (ideally -10°C) during addition.

Step-by-Step Correction Protocol
  • Dissolve 2-(piperazin-1-yl)ethan-1-ol (1.0 eq) in DCM (10 vol).

  • Add Triethylamine (1.1 eq) and cool to -10°C .

  • Critical Step: Dilute MsCl (1.05 eq) in DCM (2 vol) and add dropwise over 1 hour. Do not let the internal temp rise above 0°C.

  • Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT).

  • Quench: Add water immediately.

Why this works: At -10°C, the activation energy barrier for O-sulfonation is not overcome, while the highly nucleophilic secondary amine reacts readily.[1]

Module 2: Troubleshooting Route B (Alkylation)

User Complaint: "The reaction is too slow. After 24 hours, I still have 50% starting material."

Diagnosis: The nitrogen in 1-methanesulfonylpiperazine is deactivated by the electron-withdrawing sulfonyl group, making it a poor nucleophile for S_N2 attack on 2-chloroethanol.[1]

Protocol Optimization

To drive this reaction, you need heat and iodide catalysis (Finkelstein conditions).[1]

Step-by-Step Correction Protocol
  • Reagents: 1-Methanesulfonylpiperazine (1.0 eq), 2-Chloroethanol (1.5 eq).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Base: K₂CO₃ (2.0 eq) or DIPEA.[1]

  • Catalyst (The Fix): Add NaI or KI (0.1 eq) .

    • Mechanism:[1][2][3][4] The iodide displaces the chloride in situ to form 2-iodoethanol, which is a much better electrophile.[1]

  • Conditions: Reflux (80°C) for 12-16 hours.

Visual Troubleshooting Guides

Figure 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the competing pathways in Route A and how process controls prevent them.

ReactionPathways Start 2-(piperazin-1-yl)ethan-1-ol MsCl MsCl Addition Start->MsCl PathN N-Attack (Kinetic Product) Temp < 0°C MsCl->PathN Preferred PathO O-Attack (Thermodynamic) Temp > 10°C or Excess Base MsCl->PathO Avoid Product Target Product (N-Sulfonamide) PathN->Product Impurity O-Mesyl Impurity (Unstable/Polymerizes) PathO->Impurity

Caption: Figure 1. Chemoselectivity decision tree. Maintaining low temperature favors the kinetic N-sulfonation over the thermodynamic O-sulfonation.[1]

Figure 2: Workup & Purification Logic

Since the product is water-soluble, standard extraction often fails.[1] Use this flow to recover the product.

WorkupLogic Crude Crude Reaction Mixture (Aq + Organic) CheckpH Check pH Crude->CheckpH Acidic pH < 7 Product in Water CheckpH->Acidic Acidic Basic pH > 9 Product is Free Base CheckpH->Basic Basic Acidic->Basic Add Na2CO3 SaltOut Saturate Aq layer with NaCl Basic->SaltOut Extract Extraction Strategy: Use DCM/MeOH (9:1) or CHCl3 Final Evaporate & Recrystallize (Isopropanol or EtOAc) Extract->Final SaltOut->Extract

Caption: Figure 2. Workup strategy for polar amino-alcohols. Salting out the aqueous phase is critical for efficient extraction into organic solvents.

FAQ: Common User Issues

Q1: The product is oiling out and won't crystallize. How do I get a solid? A: This compound has a low melting point and loves to hold onto solvent.[1]

  • Evaporate the DCM completely.[1]

  • Redissolve in a minimum amount of hot Ethyl Acetate or Isopropanol .

  • Add dropwise Hexane or Heptane until cloudy.[1]

  • Cool slowly to 4°C. Scratch the flask if necessary.

Q2: Can I use Pyridine as the solvent/base? A: We advise against it. Pyridine often promotes O-sulfonation (acylation catalyst) and is difficult to remove from this polar product without column chromatography.[1] Stick to DCM/TEA or DCM/NaHCO₃.[1]

Q3: I see a peak at M+148 in my Mass Spec. What is it? A: This is likely the O,N-bis-mesylated impurity (MW ~286).[1] If you see this, you used too much MsCl or your temperature spiked.[1]

References

  • Vertex Pharmaceuticals. (2014).[1] Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.[1][5] WO2014188453A2.[1] Link

    • Relevance: Describes workup and handling of similar piperazine-ethanol deriv
  • Hoffmann-La Roche. (2008).[1] Indol-2-yl-piperazin-1-yl-methanone derivatives.[1][5] EP2118089B1.[1] Link

    • Relevance: Cites the use of 1-methanesulfonylpiperazine as a key starting material for coupling reactions.[1]

  • MDPI. (2024).[1] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles.[1][6]Link[1]

    • Relevance: Validates S_N2 alkylation conditions for piperazine deriv
  • Synblock. (2024). CAS 72388-13-7 | 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol.[1][7][8]Link[1]

    • Relevance: Physical property verification and commercial availability.[1]

Sources

Technical Support Center: 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72388-13-7 | Formula: C₇H₁₆N₂O₃S | M.W.: 208.28 g/mol [1]

Executive Summary

Welcome to the Technical Support Center for 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol . This guide addresses the stability, solubility, and handling challenges inherent to this specific piperazine-sulfonamide linker.

This compound is a critical intermediate, notably used in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941). Its dual nature—containing a robust sulfonamide group and a reactive primary alcohol/tertiary amine tail—creates specific stability profiles that researchers must navigate to prevent experimental failure.

Module 1: Solubilization & Compatibility

Q: "I cannot get the compound to dissolve in my standard organic solvent. What is the correct protocol?"

The Technical Reality: This molecule exhibits "amphiphilic tension." The methanesulfonyl group adds significant polarity, while the piperazine core remains lipophilic.

  • The Trap: Researchers often attempt to dissolve it in non-polar ethers (Diethyl ether) or completely non-polar alkanes (Hexane), leading to "oiling out" or immediate precipitation.

  • The Solution: You must match the dipole moment of the solvent to the sulfonamide moiety.

Recommended Solvent Systems:

SolventSolubility RatingApplication Context
DMSO Excellent (>50 mg/mL)Preferred for biological stock solutions and long-term storage.
Methanol/Ethanol Good Suitable for transfer during synthesis. Avoid for long-term storage due to potential esterification/transesterification risks if acidic impurities are present.
Water Moderate to High Soluble due to the hydroxyl/amine groups, but pH-dependent.
DCM (Dichloromethane) Moderate Good for extraction, but may require a co-solvent (e.g., MeOH) for high concentrations.
Diethyl Ether / Hexane Poor / Insoluble Use these only as anti-solvents to precipitate the product.
Troubleshooting Workflow: Solubilization Decision Tree

solubilization_guide Start Start: Solid Compound Goal Define Application Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio Synth Synthetic Reaction Goal->Synth DMSO Use DMSO (Stock 10-100 mM) Store -20°C Bio->DMSO DCM_MeOH Use DCM:MeOH (9:1) For reaction transfer Synth->DCM_MeOH Water Use Aqueous Buffer (pH < 7.0) Protonate tertiary amine Synth->Water If Aqueous Rxn Precip Issue: Precipitation? DMSO->Precip Water->Precip Acidify Add 1.0 eq HCl (Form Salt) Precip->Acidify Chemical (pH adj) Sonicate Sonicate at 30°C (Break crystal lattice) Precip->Sonicate Physical

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Solution Stability & Degradation

Q: "My stock solution turned yellow after two weeks at 4°C. Is it still usable?"

The Technical Reality: A color change to yellow/brown indicates oxidative degradation . While the sulfonamide group (


) is electronically stable, the tertiary amine  within the piperazine ring (the nitrogen attached to the ethanol tail) is susceptible to oxidation, forming an N-oxide . Additionally, the primary alcohol can slowly oxidize to an aldehyde if trace metal catalysts are present.

Stability Hierarchy:

  • Solid State: Stable for >2 years if stored desicated at -20°C.

  • DMSO Solution: Stable for ~3-6 months at -20°C (Avoid freeze-thaw cycles).

  • Aqueous Solution: Unstable. The basic nitrogen can react with dissolved

    
     (forming carbamates) or undergo slow oxidation.
    

The "Basicity Trap": Researchers often assume piperazines are di-basic. This is false.

  • N1 (Sulfonyl-bound): Non-basic due to strong electron withdrawal by the sulfonyl group.

  • N4 (Ethanol-bound): Basic (pKa ~7.8 - 8.5).

  • Consequence: In unbuffered water, the pH will be alkaline. This alkalinity accelerates oxidative yellowing.

Degradation Monitoring Protocol

If you suspect degradation, run a simplified LC-MS check looking for these specific signals:

SpeciesMass Shiftm/z (approx)Cause
Parent 0209.1 [M+H]⁺Intact Molecule
N-Oxide +16 Da225.1 [M+H]⁺Oxidation of tertiary amine (Air exposure)
Aldehyde -2 Da207.1 [M+H]⁺Oxidation of alcohol (Rare, requires catalyst)
Stability Logic Diagram

stability_pathways Parent Parent Molecule (Clear/Colorless) Oxidation Air/Light Exposure Parent->Oxidation Storage Correct Storage: -20°C, Argon, Dark Parent->Storage Prevents NOxide N-Oxide Impurity (Yellowing) Oxidation->NOxide Major Pathway Aldehyde Aldehyde Impurity (Trace) Oxidation->Aldehyde Minor Pathway

Figure 2: Primary degradation pathways. The N-oxide formation is the dominant cause of solution discoloration.

Module 3: Storage & Handling Guidelines

Q: "How should I store the powder vs. the solution?"

Protocol 1: Solid State Storage

  • Temperature: -20°C is optimal; 4°C is acceptable for short term (<1 month).

  • Atmosphere: The compound is hygroscopic . The piperazine nitrogen will attract atmospheric moisture, making the powder sticky and difficult to weigh.

  • Action: Always store under inert gas (Argon/Nitrogen) and tightly seal with Parafilm. Allow the vial to warm to room temperature before opening to prevent water condensation.

Protocol 2: Solution Storage

  • Solvent: Anhydrous DMSO.

  • Aliquot: Do not store a large master stock. Divide into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.

  • Shelf Life: Discard solutions that have been at Room Temperature for >24 hours.

References

  • Folkes, A. J., et al. (2008).[2] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2] Journal of Medicinal Chemistry.

    • Context: Establishes the use of this specific piperazine ethanol as a key linker in the synthesis of Pictilisib (GDC-0941).
  • Synblock Chemical Data. "2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol (CAS 72388-13-7) Technical Data." Synblock.

    • Context: Verification of CAS, molecular weight, and physical form.[1][3]

  • BenchChem Technical Support. "2-(4-Benzhydrylpiperazin-1-yl)ethanol Guide." BenchChem.[4]

    • Context: Comparative stability data for piperazine-ethanol derivatives and general handling of piperazine intermedi

Sources

Technical Support Center: Piperazine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Increasing Aqueous Solubility of Piperazine Scaffolds

Diagnostic Hub (Triage)

Welcome to the Solubility Optimization Center. Piperazine rings are ubiquitous in medicinal chemistry (found in blockbuster drugs like Imatinib, Sildenafil, and Ciprofloxacin) because they offer a rigid linker and tunable basicity. However, their lipophilic substitutions often lead to "brick dust" compounds—high melting point solids with poor aqueous solubility.

Select the "Ticket" below that best matches your current experimental bottleneck.

Ticket IDSymptomLikely Root CauseRecommended Module
TKT-001 Salt form is hygroscopic or disproportionates in water.Mismatched

between piperazine and acid.
Module 2: Salt Selection
TKT-002 Compound precipitates in intestinal buffer (pH 6.5–7.4).Low intrinsic solubility (

) of the neutral species.
Module 3: pH & Formulation
TKT-003 High LogP (>4); Salt screening failed.Crystal lattice energy is too high.Module 4: Structural Engineering
TKT-004 Inconsistent biological data (IC50 shifts).Kinetic supersaturation vs. Thermodynamic equilibrium.Module 5: Protocols

Module 2: Salt Selection (The Rule)[1]

User Question: I tried making an HCl salt, but it’s extremely hygroscopic. A fumarate salt didn't crystallize at all. How do I choose the right counter-ion?

Technical Insight: Piperazine is a diamine with two distinct ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 values.[1][2]
  • 
     (Basic): 
    
    
    
    (Secondary amine character).
  • 
     (Less Basic): 
    
    
    
    (Steric/Electronic repulsion after first protonation).

The Solution: You must apply the Rule of 3 . For a stable salt that resists disproportionation (breaking back into free base + acid in water), the difference between the


 of the counter-ion acid and the base must be 

[1, 4].[3]

If you use a weak acid on the


 nitrogen (

), the

is often insufficient, leading to unstable salts.
Decision Logic for Counter-ions

Use the diagram below to select the appropriate acid class based on your specific piperazine derivative (e.g., N-alkyl vs. N-aryl).

SaltSelection Start Analyze Piperazine Substitution Type Is it N-Alkyl or N-Aryl? Start->Type N_Alkyl N-Alkyl Piperazine (pKa ~9.0 - 9.8) Type->N_Alkyl Alkyl N_Aryl N-Aryl Piperazine (pKa ~6.0 - 8.0) Type->N_Aryl Aryl (Electron withdrawing) StrongAcid Use Weak-Medium Acids (Fumaric, Succinic, Citric) Avoid HCl (Hygroscopicity risk) N_Alkyl->StrongAcid High Basicity VeryStrongAcid MUST use Strong Acids (Methanesulfonic, HCl, Sulfate) Weak acids will fail (ΔpKa < 3) N_Aryl->VeryStrongAcid Low Basicity Check Check Melting Point (Tm) StrongAcid->Check VeryStrongAcid->Check

Figure 1: Counter-ion selection logic based on the electronic environment of the piperazine nitrogen.

Recommended Counter-ions Table
Piperazine Type

(Approx)
Recommended AcidRationale
N-Alkyl 9.0 – 9.8Succinic / Fumaric Moderate

prevents hygroscopicity often seen with HCl salts of strong bases.
N-Aryl 6.5 – 7.5Mesylate (MSA) Strong acid (

) ensures proton transfer to the weakly basic N-aryl nitrogen.
Bis-Aryl < 6.0Sulfate / HCl Only strongest acids can protonate. Consider co-crystals if these fail [4].

Module 3: Formulation Strategies (Cyclodextrins)

User Question: My compound is a "grease ball" (LogP > 5). Salts improve solubility in water, but it precipitates immediately in intestinal fluid (pH 6.8). What now?

Technical Insight: Salts only improve kinetic solubility. Once the salt dissolves, the pH of the microenvironment shifts. If the bulk pH (e.g., intestine pH 6.8) is near the drug's


, the free base will precipitate. This is the "Spring and Parachute" concept failure.

The Solution: Encapsulate the lipophilic piperazine core using Sulfobutylether-


-Cyclodextrin (SBE-

-CD). The piperazine ring fits well into the

-CD cavity, shielding the hydrophobic portions from the aqueous solvent [5].
Protocol: Phase Solubility Screening
  • Preparation: Prepare 0% to 20% (w/v) SBE-

    
    -CD solutions in phosphate buffer (pH 6.5).
    
  • Addition: Add excess piperazine compound to each vial.

  • Equilibration: Shake for 48 hours at 25°C (Thermodynamic equilibrium).

  • Analysis: Filter (0.45

    
    m PVDF) and analyze via HPLC.
    
  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Type A profile: Linear increase = Inclusion complex formed.

    • Stability Constant (

      
      ): Calculate using 
      
      
      
      .

Module 4: Structural Engineering (MedChem)

User Question: I have freedom to modify the structure. How do I lower LogP without killing potency?

Technical Insight: The piperazine ring is often a scaffold for two lipophilic ends. The planarity of the piperazine (chair conformation) can lead to tight crystal packing (High Melting Point = Low Solubility).

The Solution: Disrupt the crystal lattice or introduce "solubility handles."

  • C-Substitution: Add a methyl group to the C2 or C3 position of the piperazine ring.

    • Effect: This introduces chirality and steric bulk, disrupting the crystal packing energy (lowering

      
      ) and increasing solubility [7].
      
  • N-Oxides: If the N4 nitrogen is not essential for binding, convert it to an N-oxide.

    • Effect: Drastically increases polarity.

  • Polar Capping: Replace a distal phenyl ring with a pyridine or pyrimidine.

    • Effect: Lowers LogP by ~1.5 units; introduces a new H-bond acceptor.

Module 5: Experimental Protocols (The Source of Truth)

User Question: My biological assay results are bouncing around. One day IC50 is 10nM, the next it's 500nM. Is it solubility?

Technical Insight: You are likely relying on Kinetic Solubility (from DMSO stock) which creates a supersaturated solution that crashes out unpredictably over time. You must measure Thermodynamic Solubility to know the true limit [6].

Workflow: Thermodynamic vs. Kinetic

SolubilityProtocol cluster_kinetic Kinetic (Discovery Screening) cluster_thermo Thermodynamic (Development) Step1 10mM DMSO Stock Step2 Spike into Buffer (2% DMSO final) Step1->Step2 Step3 Read via Nephelometry (Turbidity) Step2->Step3 Step4 Solid Powder Excess Step5 Shake 24-48 Hours (Equilibrium) Step4->Step5 Step6 Filter & HPLC-UV Step5->Step6

Figure 2: Comparison of Kinetic (precipitation based) and Thermodynamic (saturation based) solubility workflows.

Standard Operating Procedure (Thermodynamic)
  • Weighing: Weigh 5–10 mg of solid piperazine compound into a 4 mL glass vial.

  • Solvent: Add 1 mL of buffer (pH 7.4) or water.

  • Agitation: Shake at 300 rpm for 24 hours at 25°C.

  • pH Check: Measure pH at the end of the experiment.

    • Critical: If your compound is a base, it may raise the pH of water to >9, giving a false high solubility reading. Always use strong buffers (100mM).

  • Separation: Centrifuge at 10,000g for 10 mins or filter using a saturated filter (discard first 200

    
    L of filtrate to avoid drug adsorption to the filter).
    
  • Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO/Water (50:50).

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Perlovich, G. L., et al. (2013). Thermodynamic solubility of piperazine derivatives. Journal of Chemical Thermodynamics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Cruz-Cabeza, A. J. (2012).[4] Acid-base crystalline complexes and the pKa rule. CrystEngComm.

  • Jansook, P., et al. (2010). Cyclodextrins as solubilizers: Formation of complex aggregates. Journal of Pharmaceutical Sciences.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Kuwano, R., et al. (2008). Hydrogenation of Piperazines: Stereoselective Synthesis and Solubility Effects. Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative Analysis of Piperazine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold remains a "privileged structure" in medicinal chemistry, appearing in over 13 distinct drug classes ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity (LogP)—while serving as a rigid linker that directs pharmacophoric elements into correct receptor pockets.

However, the scaffold introduces specific liabilities: metabolic instability (N-dealkylation), hERG channel blockade (cardiotoxicity), and the formation of reactive iminium intermediates . This guide provides a technical comparison of piperazine subclasses, offering protocols to mitigate these risks during lead optimization.

Part 1: Structural Classification & SAR Analysis

From a development perspective, piperazine derivatives are best categorized by their functional role in the drug candidate rather than therapeutic indication.

Comparative Pharmacophore Analysis
FeatureClass A: N-Arylpiperazines Class B: Benzhydrylpiperazines Class C: Piperazine Linkers
Primary Utility GPCR Modulation (D2, 5-HT,

-adrenergic)
Antihistamines (H1), Ca2+ Channel BlockersKinase Inhibitors, PROTACs
Binding Mode Orthosteric binding; N4 acts as proton acceptor.Bulky hydrophobic groups occupy large pockets.Solvent-exposed; improves solubility/PK.
Key Liability Metabolic: Rapid N-dealkylation by CYP3A4.Sedation: BBB penetration (if not P-gp substrate).Permeability: High TPSA can reduce oral bioavail.
Optimization Ortho-substitution on aryl ring (steric shield).Polar surface area tuning to restrict BBB.Rigidification to reduce entropic penalty.
Visualizing the SAR Landscape

The following diagram illustrates the critical substitution points on the piperazine ring and their direct impact on pharmacological outcomes.

PiperazineSAR Piperazine Piperazine Core (pKa ~9.8) N1_Aryl N1-Aryl Group (GPCR Affinity) Piperazine->N1_Aryl Critical for Binding N4_Linker N4-Alkyl/Linker (Solubility/Orient.) Piperazine->N4_Linker Pharmacokinetics N1_Ortho Ortho-Substitution (Prevents Metabolism) N1_Aryl->N1_Ortho Steric Shielding N1_Para Para-Substitution (Selectivity/Potency) N1_Aryl->N1_Para Electronic Tuning N4_Basic Basic Nitrogen (hERG Liability Risk) N4_Linker->N4_Basic Cation-Pi Interaction

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modulation zones on the piperazine scaffold.[1]

Part 2: Pharmacokinetics & Safety Profiling

The Metabolic Liability: N-Dealkylation

The most significant failure point for N-arylpiperazines is rapid oxidative metabolism. CYP3A4 and CYP2D6 catalyze N-dealkylation, cleaving the piperazine ring from the aryl moiety.[2]

  • Mechanism:

    
    -carbon hydroxylation followed by ring opening or cleavage.
    
  • Toxicity: This process can generate reactive iminium ions or quinone methides, which form adducts with cellular proteins (glutathione trapping), leading to idiosyncratic toxicity.

Comparative Data: Metabolic Stability Optimization Data derived from microsomal stability assays (Human Liver Microsomes - HLM).

Compound VariantStructure ModificationHLM

(min)
Intrinsic Clearance (

)
Prototype (Unoptimized) 1-phenylpiperazine< 5 min High (>100 µL/min/mg)
Variant A 2-pyridyl replacement9.2 minHigh
Variant B (Optimized) Ortho-methoxy phenyl> 45 min Moderate
Variant C (Blocked) Fluorine at metabolic soft spot> 100 minLow

Insight: Replacing a phenyl ring with a pyridazine often decreases stability (T1/2 ~3 min) due to electronic effects facilitating oxidation, whereas ortho-substitution on a phenyl ring provides a steric shield against CYP enzymes.

hERG Inhibition & Cardiotoxicity

Piperazines are frequent hERG blockers because the protonated N4 nitrogen mimics the potassium ion, and the N1-aryl group interacts with the Y652 and F656 residues in the channel pore via


-stacking.

Mitigation Strategy:

  • Reduce Basicity: Add electron-withdrawing groups (EWGs) like carbonyls (amides) or sulfonyls to the N4 nitrogen to lower pKa below 7.0.

  • Zwitterionic Design: Introduce a carboxylic acid moiety to neutralize the net charge.

Part 3: Synthesis Protocols

The Buchwald-Hartwig Amination is the industry standard for synthesizing N-arylpiperazines, offering superior yields over nucleophilic aromatic substitution (


), especially for electron-rich aryl halides.
Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesize 1-(4-methoxyphenyl)piperazine from 4-bromoanisole.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with

    
    , Ligand, and Base. Seal and purge with Argon for 5 minutes.
    
  • Addition: Add 4-Bromoanisole and N-Boc-piperazine dissolved in anhydrous Toluene via syringe.

  • Reaction: Heat to 80–100°C for 12–16 hours. Note: Conversion is monitored by HPLC/LC-MS.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at RT for 2 hours to remove the Boc group.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

SynthesisFlow Start Start: Aryl Halide + N-Boc-Piperazine Cat_Mix Catalyst Prep: Pd(OAc)2 + BINAP (Argon Purge) Start->Cat_Mix Heating Heating: 80-100°C, Toluene (12-16h) Cat_Mix->Heating Workup Workup: Celite Filtration & Concentration Heating->Workup Deprotect Deprotection: TFA/DCM (Remove Boc) Workup->Deprotect Final Final Product: N-Arylpiperazine Deprotect->Final

Figure 2: Workflow for Buchwald-Hartwig amination of piperazine derivatives.

Part 4: Experimental Validation (Microsomal Stability)

To validate the metabolic stability of your derivative, use the following self-validating protocol.

Assay Conditions:

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

Validation Steps:

  • Pre-incubation: Equilibrate HLM and test compound at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 45 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Control: Run Verapamil (High clearance) and Warfarin (Low clearance) in parallel.

    • Pass Criteria: Verapamil

      
       must be < 15 min; Warfarin 
      
      
      
      must be > 120 min.

Calculation:



References

  • N-Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. (Discusses SAR of arylpiperazines and cytotoxicity). Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (Comprehensive review of synthesis and antimicrobial/CNS applications). Link

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. (Detailed data on metabolic instability and structural fixes). Link

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations. RSC Advances. (Evidence of iminium ion formation and bioactivation). Link

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. (Standard protocol for Pd-catalyzed synthesis). Link

Sources

Technical Comparison Guide: Spectroscopic Validation of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In the development of PI3K inhibitors and second-generation antihistamines, the piperazine scaffold is a privileged structure. Specifically, 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol serves as a critical intermediate.[1] Its structural integrity is paramount because the coexistence of a secondary amine, a primary alcohol, and a sulfonyl chloride reagent during synthesis creates a high risk for regioisomeric impurities —specifically O-sulfonylation versus the desired N-sulfonylation.

This guide objectively compares the "performance" of standard quality control (QC) workflows against a rigorous Multi-Dimensional Spectroscopic Validation (MDSV) protocol. We demonstrate that relying solely on low-field 1D NMR or LC-MS retention times is insufficient for definitive structural assignment, often leading to downstream synthetic failures.

The Structural Challenge

The core challenge lies in distinguishing the Target Molecule from its thermodynamically plausible "Imposters."

  • Target (T): N-sulfonylation (desired).

  • Alternative A (Impurity): O-sulfonylation (mesylate ester formation).

  • Alternative B (Impurity): Bis-sulfonylation (reaction at both O and N sites).

Comparative Analysis: Validation Methodologies

The following table compares the efficacy of different analytical approaches in validating the structure of this compound.

FeatureMethod A: Standard QC (1D NMR + LC-MS) Method B: MDSV Protocol (1D + 2D NMR + HRMS)
Connectivity Proof Low. Infers structure based on functional groups; cannot definitively prove regiochemistry of sulfonylation.High. HMBC correlations definitively link the sulfonyl methyl group to the piperazine nitrogen, ruling out O-sulfonylation.
Impurity Detection Moderate. May miss <5% O-mesyl impurity if peaks overlap in the aliphatic region (2.5–3.5 ppm).Superior. HSQC resolves overlapping methylene protons; distinct carbon shifts for C-O-Ms vs C-O-H are unambiguous.
Time Investment 30 Minutes4–6 Hours (Acquisition + Analysis)
Confidence Level 80% (Presumptive)99.9% (Definitive)
Recommendation Routine Batch ReleaseReference Standard Certification

Structural Elucidation Logic & Visualizations[2]

To validate the structure, we must trace the connectivity of the methanesulfonyl group (Ms) and the hydroxyethyl tail .

Diagram 1: The Validation Decision Tree

This flow illustrates the logic used to rule out the "Imposter" (O-mesyl byproduct).

ValidationLogic Start Crude Product Analysis Step1 1H NMR Screening (Target: Methyl Singlet) Start->Step1 Decision1 Shift Position? Step1->Decision1 PathA δ ~3.0-3.2 ppm (Deshielded) Decision1->PathA Downfield PathB δ ~2.7-2.8 ppm (Shielded) Decision1->PathB Upfield ResultA Suspect O-Mesylate (Impurity) PathA->ResultA Step2 Run 2D NMR (HMBC) PathB->Step2 Check HMBC Correlation Ms-Me to Piperazine C2/C6? Step2->Check Valid CONFIRMED TARGET N-Sulfonylation Check->Valid Yes (N-C-C-N) Invalid REJECT Wrong Regioisomer Check->Invalid No

Caption: Logical workflow for differentiating N-mesyl (Target) from O-mesyl (Impurity) using chemical shift heuristics and HMBC connectivity.

Experimental Protocols

Synthesis of the Analytical Sample

Context: To generate the sample for validation, we utilize a controlled mono-sulfonylation protocol.

  • Reagents: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in DCM. Add TEA (1.2 eq).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (0.95 eq) dropwise. Note: Using slight substoichiometric MsCl prevents bis-sulfonylation.

  • Workup: Quench with NaHCO3. Extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Spectroscopic Acquisition Parameters

To ensure reproducibility, the following instrument parameters are mandatory for the MDSV Protocol .

  • Instrument: 500 MHz NMR (e.g., Bruker Avance III).

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent OH proton exchange and clarify coupling).

  • Temperature: 298 K.

  • Experiments:

    • 1H: 30° pulse, d1=2s, ns=16.

    • 13C: Power-gated decoupling, ns=1024 (to resolve quaternary carbons).

    • HSQC: Multiplicity-edited (distinguishes CH2 from CH/CH3).

    • HMBC:[2][3][4] Long-range coupling optimized for J=8Hz.

Data Presentation & Interpretation

1H NMR Chemical Shift Comparison

The most critical differentiator is the chemical shift of the methylene group adjacent to the oxygen (


-O).
Proton EnvironmentTarget Molecule (N-Ms)

(ppm)
Alternative (O-Ms)

(ppm)
Diagnostic Note
-SO2-CH3 2.85 (s)3.15 (s)O-Mesyl methyl is significantly deshielded.
Pip-CH2 (N-Ms side) 3.10 (t)2.50 (t)Alpha protons deshielded by sulfonamide.
Pip-CH2 (N-Alkyl side) 2.55 (t)2.50 (t)-
N-CH2-CH2-O 2.45 (t)2.60 (t)-
N-CH2-CH2-O 3.55 (q/t) 4.30 (t) CRITICAL: O-acylation shifts this signal +0.75 ppm downfield.
-OH 4.45 (t)AbsentDisappearance of OH signal confirms O-substitution.
2D NMR Connectivity (HMBC)

The "Product Performance" is defined by the ability to prove the structure.

  • Target Correlation: The methyl singlet at 2.85 ppm shows a strong HMBC correlation to the piperazine ring carbons at ~45 ppm.

  • Alternative Correlation: If O-mesylated, the methyl singlet at 3.15 ppm correlates to the ethyl tail carbon at ~68 ppm, not the ring.

Diagram 2: Connectivity Map

This diagram visualizes the specific HMBC correlations required to pass the validation step.

Connectivity cluster_legend Legend MsGroup Ms-Methyl (2.85 ppm) PipN Piperazine N4 MsGroup->PipN Direct Bond PipC Piperazine C3/C5 (~46 ppm) MsGroup->PipC HMBC (3-bond) REQUIRED TailC Ethyl Tail C (~60 ppm) MsGroup->TailC HMBC (ABSENT in Target) Key1 Strong Correlation = N-Sulfonylation

Caption: HMBC correlations. The dashed yellow line confirms the sulfonamide location on the ring, validating the target structure.

Conclusion

For the rigorous validation of This compound , the "performance" of the analytical method is determined by its ability to resolve regiochemical ambiguity.

While Method A (1D NMR) is sufficient for rough purity estimates, it fails to definitively distinguish between N- and O-sulfonylation without a reference standard. Method B (MDSV) , specifically the use of HMBC and the diagnostic shift of the O-methylene protons (3.55 vs 4.30 ppm) , provides a self-validating system that ensures scientific integrity. Researchers are advised to prioritize the observation of the hydroxyl proton coupling in DMSO-d6 and the specific methylene shifts to certify the material for downstream pharmaceutical applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Folkes, A. J., et al. (2008).[5] The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.[5][6] Journal of Medicinal Chemistry, 51(18), 5522-5532.[6] [Link]

  • Reich, H. J. (2023).[7] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666666 (Analogous Piperazine Structures). [Link]

Sources

Optimizing Kinase Inhibitor Scaffolds: The SAR of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, particularly within the development of PI3K and VEGFR inhibitors, the solvent-exposed "tail" of a molecule dictates its physicochemical success. This guide analyzes 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol (referred to herein as Fragment A ), a privileged pharmacophore famously utilized in the clinical candidate Pictilisib (GDC-0941) .

We compare this sulfonamide-piperazine moiety against three standard structural alternatives: the Basic Amine (N-Methyl) , the Amide (N-Acetyl) , and the Ether-Capped variant. Our analysis demonstrates that Fragment A offers the optimal balance of metabolic stability, reduced hERG liability, and crystallographic H-bond capability, making it a superior choice for solvent-front optimization.

Part 1: The Scaffold & Pharmacological Relevance[1]

The molecule This compound serves two critical functions in drug design:

  • Solubility Modulation: The piperazine ring disrupts planarity, improving aqueous solubility (LogS).

  • Electronic "Braking": The methanesulfonyl (sulfonamide) group is a strong electron-withdrawing group (EWG). It reduces the basicity of the piperazine nitrogens, preventing lysosomal trapping and reducing affinity for the hERG potassium channel—a common cardiotoxicity liability for basic amines.

Structural Breakdown
  • Head: Hydroxyl group (H-bond donor/acceptor) for solvent interaction.

  • Linker: Ethyl chain (flexible spacer).

  • Core: Piperazine (solubilizing scaffold).[1]

  • Tail: Methanesulfonyl (metabolic cap & electronic modulator).

Part 2: Comparative SAR Analysis

The following table contrasts the performance of the Topic Molecule (Fragment A) against common bioisosteres used during Lead Optimization.

Table 1: Physicochemical & Biological Profile Comparison
FeatureFragment A (Topic) Alternative B (Basic Amine) Alternative C (Amide) Alternative D (Ether)
Structure Sulfonamide-Piperazine-EthanolN-Methyl-Piperazine-EthanolN-Acetyl-Piperazine-EthanolSulfonamide-Piperazine-Methoxy
pKa (Piperazine N) ~6.0 (Neutral at pH 7.4)~8.5 (Cationic at pH 7.4)~6.5 (Neutral)~6.0 (Neutral)
LogD (7.4) 0.5 - 1.2 (Ideal)-0.5 (Too Polar)0.8 - 1.51.5 - 2.0 (More Lipophilic)
hERG Liability Low (Neutral Nitrogen)High (Basic Nitrogen)LowLow
Metabolic Stability High (Sulfonamide is stable)Low (N-Dealkylation risk)Moderate (Amidase risk)High
H-Bond Capacity 2 Acceptors (SO2), 1 Donor (OH)1 Acceptor, 1 Donor1 Acceptor (CO), 1 Donor2 Acceptors, 0 Donors
Key Application GDC-0941 (Pictilisib) Imatinib (generic tail)Generic Kinase InhibitorsBBB Penetrant Analogs
Detailed Performance Insights
1. The Basicity Trade-off (Fragment A vs. Alternative B)

Alternative B (N-Methyl) is a classic solubilizer. However, the basic nitrogen (pKa ~8.5) is protonated at physiological pH. While this boosts solubility, it drastically increases the risk of hERG channel blockage (leading to QT prolongation) and phospholipidosis .

  • Why Fragment A Wins: The sulfonyl group pulls electron density, lowering the pKa to ~6.0. The molecule remains neutral at pH 7.4, bypassing the hERG pore more effectively while maintaining sufficient polarity for solubility.

2. Metabolic Stability (Fragment A vs. Alternative C)

Alternative C (Acetyl/Amide) is a common bioisostere. However, amides are susceptible to hydrolysis by amidases or oxidative attack.

  • Why Fragment A Wins: The sulfonamide bond is exceptionally stable against hydrolysis and oxidative metabolism (CYP450). In the GDC-0941 case study, the sulfonamide tail remained intact while other regions of the molecule were metabolized.

Part 3: Mechanism of Action & Binding Mode

In the context of PI3K inhibition (e.g., Pictilisib), the methanesulfonyl group is not just a passive cap; it actively participates in binding.

Diagram 1: Structural Binding Mode (GDC-0941 Case Study)

This diagram illustrates how Fragment A extends into the solvent front, interacting with specific residues (Lys802/Ala805) while the ethanol tail solubilizes the complex.

BindingMode Target PI3K Kinase Pocket (ATP Binding Site) Scaffold Thienopyrimidine Core (Hydrophobic Interaction) Target->Scaffold Hinge Binding Linker Piperazine Ring (Solvent Interface) Scaffold->Linker Extension FragmentA Fragment A (Methanesulfonyl Tail) Linker->FragmentA Attached Residues Residues Lys802 & Ala805 (H-Bonding) FragmentA->Residues Sulfonyl Oxygen H-Bonds Solvent Cytosol (Solubility via -OH) FragmentA->Solvent Hydroxyl Group Interaction

Caption: Schematic representation of the pharmacophore binding mode in Class I PI3 Kinase, highlighting the dual role of the sulfonyl H-bonding and hydroxyl solubilization.

Part 4: Experimental Protocols

To validate the superiority of Fragment A in your own scaffold, use the following self-validating protocols.

Protocol 1: Synthesis of the Fragment

Objective: Efficiently generate this compound from commercial starting materials.

  • Starting Material: 1-(2-Hydroxyethyl)piperazine (10.0 mmol).

  • Solvent/Base: Dichloromethane (DCM, 50 mL) with Triethylamine (TEA, 12.0 mmol).

  • Reagent Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 10.5 mmol) dropwise over 20 minutes.

    • Critical Step: Control temperature strictly. Exotherms can lead to O-mesylation of the alcohol (side product).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with NaHCO3 (sat. aq.) and Brine. Dry organic layer over MgSO4.

  • Purification: If O-mesylation occurs, hydrolyze the ester using LiOH in THF/Water, then extract.

  • Validation: 1H NMR should show a sharp singlet at ~2.8 ppm (N-SO2-CH3) and the disappearance of the NH signal.

Protocol 2: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the Sulfonamide (Fragment A) vs. the Amide (Alternative C).

  • Preparation: Prepare 10 mM stock solutions of Compound A and Compound C in DMSO.

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Workflow:

    • Pre-incubate microsomes + test compound (1 µM final) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at T=0, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Expected Result: Compound A should show >80% remaining at 60 min (Low Clearance), while Compound C (Amide) or B (Amine) may show <50% depending on CYP expression.

Diagram 2: Metabolic Stability Decision Tree

Use this logic flow to determine if Fragment A is the correct solution for your lead series.

SAR_Workflow Start Lead Compound High Clearance / hERG Risk? CheckBasicity Is the Piperazine N Basic (pKa > 8)? Start->CheckBasicity Solution1 Switch to Sulfonamide (Fragment A) CheckBasicity->Solution1 Yes (hERG Risk) CheckSolubility Is Solubility Acceptable? CheckBasicity->CheckSolubility No (Metabolic Issue) Solution2 Use Fragment A (Retains Polar -OH) CheckSolubility->Solution2 Low Solubility Solution3 Use Ether Variant (Alternative D) CheckSolubility->Solution3 High Solubility Need Permeability

Caption: Decision matrix for selecting the methanesulfonylpiperazine-ethanol scaffold during Lead Optimization.

References

  • Folkes, A. J., et al. (2008).[2] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[2][3] Journal of Medicinal Chemistry.

  • He, X., et al. (2021). "Identification of CYH33 as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors."[4] European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Sources

Safety Operating Guide

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol (CAS 72388-13-7) is a functionalized piperazine derivative often used as a pharmaceutical intermediate. While not classified as an acutely toxic P-listed waste by the EPA, it possesses significant biological activity potential and aquatic toxicity risks.

Core Disposal Rule: Zero Drain Disposal. Under no circumstances should this compound, or aqueous rinses containing it, be discharged into municipal or facility sewage systems. The sulfonyl and piperazine moieties render it resistant to standard hydrolysis, posing a persistence risk in water treatment facilities.

Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, the waste generator must understand the specific physicochemical properties driving the disposal logic.

Property Data / Specification
Chemical Name This compound
Common Synonyms 2-[4-(methylsulfonyl)piperazin-1-yl]ethanol; 4-Methanesulfonyl-1-(2-hydroxyethyl)piperazine
CAS Number 72388-13-7
Molecular Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/polymorph)
GHS Classification WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Reactivity Incompatible with strong oxidizing agents and acid chlorides.[4]

Scientist’s Note on Reactivity: The N-sulfonyl group is electron-withdrawing, stabilizing the piperazine ring against oxidation compared to alkyl-piperazines. However, the hydroxyl group remains nucleophilic. Waste streams containing acid chlorides (e.g., thionyl chloride) must be quenched before mixing with this compound to prevent exothermic polymerization or gas generation in the waste drum.

Waste Characterization & Regulatory Logic

Before disposal, the material must be classified according to RCRA (Resource Conservation and Recovery Act) standards or local equivalents.

  • RCRA Status: Not explicitly P-listed or U-listed.

  • Waste Code Assignment:

    • If pure/unused: Assign D001 (Ignitable) if in a flammable solvent, or treat as Non-Regulated Hazardous Waste (depending on state regulations).

    • Best Practice: Manage as "Hazardous Waste - Toxic/Irritant" to ensure incineration.

  • Segregation Class: Organic Bases/Amines.

    • Do not mix with: Strong acids (exothermic salt formation), Oxidizers (peroxides, nitric acid).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Viscous Liquid

Applicable for expired reagents or surplus synthesis intermediates.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or the original glass vendor container.

  • Transfer: Scrape viscous material into the container. Do not use water to flush the original vessel yet (see Decontamination).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][5]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Place in the Solid Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for mother liquors or reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Waste Stream: If dissolved in DCM, Chloroform, or DCE.

    • Non-Halogenated Waste Stream: If dissolved in Methanol, Ethanol, Acetone, or DMSO.

  • pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent drum corrosion or unexpected reactions.

  • Pouring: Use a funnel to prevent drips. Cap the carboy immediately.

Decontamination of Glassware & Spills

The high viscosity and polarity of the ethanol tail can make this compound sticky on glass.

Decontamination Protocol:

  • Primary Rinse: Rinse the contaminated flask with a small volume of Methanol or Ethanol (not water). The compound is more soluble in lower alcohols, which facilitates removal.

  • Disposal of Rinse: Pour this first solvent rinse into the Non-Halogenated Organic Waste container. Do not pour this down the sink.

  • Secondary Wash: Wash the flask with soap and warm water in the sink. This aqueous wash is now safe for the drain as the bulk active pharmaceutical ingredient (API) intermediate has been removed.

Spill Management:

  • Isolate: Evacuate the immediate area if dust/aerosols are present.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb:

    • Liquid: Use vermiculite or polypropylene pads.

    • Solid: Dampen a paper towel with methanol to wipe up dust (avoid dry sweeping to prevent inhalation).

  • Bagging: Place all cleanup materials into a clear plastic waste bag, seal, and place in the Solid Waste drum.

Visualizations

Figure 1: Waste Stream Decision Matrix

This logic tree guides the researcher to the correct disposal container based on the physical state and solvent context.

WasteDecisionTree Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidBin Solid Waste Drum (Incineration) Solid->SolidBin Place in Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy (Fuel Blending/Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalogenated->NonHaloBin

Caption: Figure 1. Decision matrix for segregating waste streams based on solvent compatibility.

Figure 2: Decontamination Workflow

Operational sequence to ensure zero drain discharge of the active compound.

DeconFlow Dirty Contaminated Glassware SolventRinse 1. Rinse with MeOH/EtOH (Solubilize Compound) Dirty->SolventRinse WastePour 2. Pour into Organic Waste SolventRinse->WastePour SoapWash 3. Soap & Water Wash WastePour->SoapWash Drain 4. Safe for Drain SoapWash->Drain

Caption: Figure 2. Three-stage decontamination process to prevent aquatic contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

Sources

Personal protective equipment for handling 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72388-13-7 | Molecular Formula: C7H16N2O3S Role: Key Intermediate for CDK4/6 Inhibitors (e.g., Palbociclib)[1]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat this compound as a Respiratory Sensitizer and High-Potency Intermediate .[1]

While specific toxicological data for this exact CAS is often limited in public databases, its structural moiety (piperazine derivative) dictates the safety protocol.[1] Piperazine rings are well-documented respiratory sensitizers capable of inducing occupational asthma and contact dermatitis.[1]

The Golden Rule: Inhalation is the primary threat vector. Standard laboratory dust masks (surgical/nuisance) are insufficient .[1] All handling of the solid powder must occur under engineering controls (HEPA-filtered enclosure) or with advanced respiratory protection.[1]

Part 2: Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I do not rely solely on generic SDSs. We analyze the structure to predict reactivity and biological interaction.[1]

Structural Deconstruction & Associated Risks
Structural MoietyHazard ClassBiological Implication
Piperazine Ring Respiratory/Skin Sensitizer (H334, H317)Potential for irreversible immunological sensitization.[1] Repeated low-level exposure can trigger anaphylactic-like reactions or chronic asthma.[1]
Sulfonyl Group Irritant / Stability Increases chemical stability but contributes to potential eye and mucous membrane irritation.[1]
Ethanol Tail Polarity / Solubility Increases water/alcohol solubility, facilitating rapid skin absorption if dissolved in solvent.[1]
Physical State Hazards [2][3][4][5][6][7]
  • Form: Typically an off-white to pale yellow crystalline powder.[1]

  • Static Charge: Organic sulfones often accumulate static charge during weighing, leading to "flying powder" and invisible aerosolization.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on your operational scale.

Glove Selection Logic
  • Material: Nitrile (ASTM D6978 compliant).[1] Latex is not recommended due to higher permeability for organic amines.[1]

  • Thickness: Minimum 0.11 mm (4 mil) for analytical work; 0.20 mm (8 mil) for synthesis.

  • Technique: Double-gloving is mandatory.[1][7] The outer glove protects against gross contamination; the inner glove protects against micro-pinholes and permeation during doffing.[1]

Respiratory & Body Protection Matrix [1][3][4][5][7][8]

PPE_Decision_Matrix Start Operation Type Scale_Small Analytical Scale (< 1 gram) Start->Scale_Small Scale_Large Preparative Scale (> 1 gram or Solution Prep) Start->Scale_Large Control_Hood Engineering Control: Fume Hood / Balance Enclosure Scale_Small->Control_Hood Preferred Control_Open Open Bench (PROHIBITED) Scale_Small->Control_Open Scale_Large->Control_Hood MANDATORY PPE_Level_1 PPE Level 1: - Safety Glasses (Side Shields) - Lab Coat (Buttoned) - Double Nitrile Gloves Control_Hood->PPE_Level_1 If Sash < 18 inches PPE_Level_2 PPE Level 2 (High Risk): - N95 or P100 Respirator (Fit Tested) - Tyvek Sleeve Covers - Chemical Splash Goggles Control_Hood->PPE_Level_2 If Dust Generation Likely Control_Open->PPE_Level_2 Emergency Only

Figure 1: PPE Decision Matrix based on operational scale. Note that open-bench handling is strictly prohibited for potential sensitizers.

Part 4: Operational Workflow Protocols
Protocol A: Safe Weighing (The Critical Step)

Context: 90% of exposure events occur during the transfer of dry powder from the stock container to the balance.[1]

  • Preparation:

    • Place an anti-static gun or ionizer bar inside the balance enclosure.[1] This neutralizes the static charge on the sulfone powder, preventing "fly-away" particles.[1]

    • Line the balance area with a disposable absorbent pad (black surface preferred to visualize white powder spills).[1]

  • Transfer:

    • Do not pour.[1] Use a disposable spatula.[1]

    • Technique: Tare the receiving vial with its cap on. Open the stock container only inside the hood. Transfer solid. Recap immediately before removing from the hood.

  • Decontamination:

    • Wipe the exterior of the receiving vial with a Kimwipe dampened in Ethanol/Water (70:30) before removing it from the enclosure.

Protocol B: Solubilization & Reaction Setup

Context: Once in solution (e.g., DMSO, Methanol), the inhalation risk drops, but the skin absorption risk increases significantly.

  • Solvent Choice: This compound is polar.[1] It will dissolve readily in DMSO, Methanol, or Water.[1]

  • The "Dirty Hand" Rule:

    • Designate your non-dominant hand as the "Clean Hand" (touches hood sash, notebook, pen).[1]

    • Designate your dominant hand as the "Dirty Hand" (touches spatulas, chemical containers).[1]

    • Why? This prevents cross-contamination of the lab environment (door handles, keyboards) with trace sensitizers.[1]

Part 5: Emergency Response & Disposal
Exposure Response Logic

Emergency_Response Exposure Exposure Event Type_Skin Skin Contact (Powder/Liquid) Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation (Wheezing/Cough) Exposure->Type_Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use Alcohol (Enhances absorption) Type_Skin->Action_Skin Action_Eye 1. Flush Eye Station (15 min) 2. Hold Eyelids Open Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention (Sensitization Risk) Type_Inhale->Action_Inhale Report Report to EHS (Mention Piperazine Moiety) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency Response Workflow. Note the specific prohibition of alcohol for skin washing.

Disposal Strategy
  • Waste Stream: Segregate as "Hazardous Organic Solid/Liquid - Nitrogen/Sulfur Containing" .[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The thio-ether/sulfone functionality can react exothermically.[1]

  • Container: High-density polyethylene (HDPE) is compatible.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 72388-13-7. PubChem.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Hazardous Drugs - Controlling Occupational Exposure. United States Department of Labor.[1] Available at: [Link][1]

  • Safe Work Australia. Piperazine: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[1] (Referencing sensitization hazards of the piperazine moiety). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Relevant for handling intermediates of CDK4/6 inhibitors).[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.